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  • Product: 3-Methyl-4-(2-methylpropoxy)aniline
  • CAS: 328396-69-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Presumed In Vitro Mechanism of Action of 3-Methyl-4-(2-methylpropoxy)aniline

A Senior Application Scientist's Perspective on a Hypothetical Investigative Framework Authored for: Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-4-(2-methylpropoxy)aniline is an anil...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Hypothetical Investigative Framework

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(2-methylpropoxy)aniline is an aniline derivative with a structure that suggests potential biological activity.[1][2] While there is a notable lack of direct research into the specific in vitro mechanism of action of this compound, its core aniline scaffold is a well-established pharmacophore present in a multitude of biologically active agents.[3][4][5] Aniline derivatives have been recognized for their diverse therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6]

This guide, therefore, puts forth a hypothesized mechanism of action for 3-Methyl-4-(2-methylpropoxy)aniline based on the activities of structurally related compounds. We will operate under the primary hypothesis that, like many substituted anilines, this compound possesses antiproliferative and cytotoxic properties , potentially through the disruption of cellular microtubule dynamics. This document will provide a comprehensive framework for the in vitro investigation of this hypothesis, complete with detailed experimental protocols and the underlying scientific rationale.

Part 1: Hypothesized Mechanism of Action - Disruption of Microtubule Dynamics

Many aniline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[5][7] A common mechanism for this activity is the inhibition of tubulin polymerization, which is critical for mitotic spindle formation and, consequently, cell division.[7] The structural features of 3-Methyl-4-(2-methylpropoxy)aniline, particularly the substituted aromatic ring, bear resemblance to compounds known to interact with the colchicine-binding site on tubulin.

A secondary, and not mutually exclusive, hypothesis is that the compound may exhibit inhibitory activity against specific kinases involved in cell cycle progression and proliferation, a known mechanism for other aniline-based small molecules.[8]

This guide will focus on the primary hypothesis of microtubule disruption. The proposed investigative workflow is designed to first establish the cytotoxic and antiproliferative effects of the compound and then to elucidate the specific mechanism of tubulin polymerization inhibition.

Part 2: Investigative Workflow for In Vitro Mechanistic Studies

A logical and sequential approach is crucial to validate the hypothesized mechanism of action. The following workflow is designed to provide a comprehensive in vitro characterization of 3-Methyl-4-(2-methylpropoxy)aniline.

G cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Mechanistic Elucidation A Cell Viability Assay (MTT) - Determine cytotoxic concentration (IC50) B Antiproliferative Assay - Confirm inhibition of cell growth A->B If cytotoxic C In Vitro Tubulin Polymerization Assay - Directly measure effect on microtubule formation B->C Proceed if antiproliferative D Cell Cycle Analysis (Flow Cytometry) - Identify mitotic arrest C->D Correlate biochemical and cellular effects

Caption: A stepwise workflow for investigating the in vitro mechanism of action.

Part 3: Detailed Experimental Protocols

Phase 1: Assessment of Cellular Effects

The initial phase aims to determine if 3-Methyl-4-(2-methylpropoxy)aniline exerts a cytotoxic or antiproliferative effect on cancer cells. A panel of cell lines, for instance, a cervical cancer line (HeLa), a colon cancer line (HT-29), and a leukemia line (K-562), would provide a broad understanding of its activity spectrum.[7]

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of 3-Methyl-4-(2-methylpropoxy)aniline in the culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expected Data Output:

CompoundHeLa IC50 (µM)HT-29 IC50 (µM)K-562 IC50 (µM)
3-Methyl-4-(2-methylpropoxy)anilineTBDTBDTBD
Doxorubicin (Positive Control)TBDTBDTBD
Vehicle (Negative Control)N/AN/AN/A

TBD: To Be Determined

Phase 2: Mechanistic Elucidation

If the compound demonstrates significant antiproliferative activity, the next phase is to investigate the underlying mechanism.

This biochemical assay directly measures the compound's effect on the polymerization of purified tubulin into microtubules.[7]

Protocol:

  • Reagent Preparation: On ice, prepare a solution of purified tubulin in a polymerization buffer containing GTP.[7]

  • Reaction Setup: In a pre-chilled 96-well plate, add various concentrations of 3-Methyl-4-(2-methylpropoxy)aniline. Include known tubulin inhibitors (e.g., colchicine) and promoters (e.g., paclitaxel) as controls.

  • Initiation of Polymerization: Add the tubulin/GTP solution to each well to start the reaction.[7]

  • Monitoring Polymerization: Immediately transfer the plate to a microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60-90 minutes.[7]

Data Interpretation:

  • Inhibition: A decrease in the rate and extent of the absorbance increase compared to the vehicle control suggests inhibition of tubulin polymerization.

  • Promotion: An increase in the rate and extent of absorbance indicates the promotion of polymerization.

G cluster_workflow Tubulin Polymerization Assay Workflow start Prepare Tubulin and GTP Solution on Ice setup Add Test Compound to Chilled 96-Well Plate start->setup initiate Add Tubulin/GTP to Wells setup->initiate measure Read Absorbance at 340nm every minute at 37°C initiate->measure analyze Analyze Polymerization Curve measure->analyze inhibition Inhibition of Polymerization analyze->inhibition Decreased Absorbance promotion Promotion of Polymerization analyze->promotion Increased Absorbance no_effect No Effect analyze->no_effect Similar to Control

Sources

Exploratory

Whitepaper: A Framework for Characterizing the Pharmacokinetic Profile of Novel Anilino-Derivatives, Exemplified by 3-Methyl-4-(2-methylpropoxy)aniline

An in-depth technical guide on the pharmacokinetic properties of 3-Methyl-4-(2-methylpropoxy)aniline is not feasible as there is a significant lack of publicly available scientific literature and data regarding its speci...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacokinetic properties of 3-Methyl-4-(2-methylpropoxy)aniline is not feasible as there is a significant lack of publicly available scientific literature and data regarding its specific absorption, distribution, metabolism, and excretion (ADME) profile. This compound is referenced as an intermediate in the synthesis of other molecules, but its own pharmacokinetic characteristics have not been a subject of published research.

Therefore, this guide will instead provide a comprehensive framework for how to determine the pharmacokinetic properties of a novel aniline derivative, using 3-Methyl-4-(2-methylpropoxy)aniline as the primary example. This document will serve as a technical whitepaper for researchers, scientists, and drug development professionals, outlining the necessary experimental workflows and theoretical considerations.

Abstract: The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide outlines a comprehensive, multi-tiered strategy for the elucidation of the absorption, distribution, metabolism, and excretion (ADME) properties of novel anilino-derivatives, using the exemplar molecule, 3-Methyl-4-(2-methylpropoxy)aniline. We will detail the requisite in vitro and in vivo assays, from early-stage screening to more definitive preclinical studies. The causality behind experimental choices, self-validating protocols, and the integration of data for a holistic PK assessment are central to this discourse.

Introduction to 3-Methyl-4-(2-methylpropoxy)aniline and the Imperative of PK Profiling

3-Methyl-4-(2-methylpropoxy)aniline is a small molecule with a chemical structure that suggests potential for biological activity. Its aniline core is a common feature in many pharmaceuticals, but also a potential site for metabolic modification. Before any meaningful efficacy studies can be conducted, a robust understanding of its ADME profile is essential. This profile will dictate its dosing regimen, potential for toxicity, and ultimately, its therapeutic index.

Our investigation will be structured around the four pillars of pharmacokinetics:

  • Absorption: How the compound enters the systemic circulation.

  • Distribution: Where the compound travels within the body.

  • Metabolism: How the compound is chemically modified by the body.

  • Excretion: How the compound and its metabolites are eliminated from the body.

The following sections will detail the experimental workflows to characterize each of these aspects for our exemplar molecule.

Characterizing Absorption

The primary route of administration for many small molecule drugs is oral. Therefore, assessing intestinal permeability and bioavailability is a critical first step.

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is a well-established model for predicting in vivo drug absorption.

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.

  • Permeability Measurement:

    • The test compound, 3-Methyl-4-(2-methylpropoxy)aniline, is added to the apical (A) side of the monolayer.

    • Samples are taken from the basolateral (B) side at various time points.

    • The experiment is reversed, with the compound added to the basolateral side and samples taken from the apical side to assess efflux.

  • Quantification: The concentration of the compound in the collected samples is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

The Papp value is used to classify the compound's expected absorption.

Papp (x 10⁻⁶ cm/s)Expected Absorption
< 1Low
1 - 10Moderate
> 10High

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters, such as P-glycoprotein.

In Vivo Bioavailability Studies

Following promising in vitro data, in vivo studies in animal models (e.g., rodents) are conducted to determine the absolute bioavailability (F).

G cluster_iv Intravenous (IV) Administration cluster_po Oral (PO) Administration cluster_analysis Analysis IV_Admin Administer Compound IV (e.g., 1 mg/kg) IV_Sample Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Admin->IV_Sample LCMS Quantify Plasma Concentration (LC-MS/MS) IV_Sample->LCMS PO_Admin Administer Compound PO (e.g., 10 mg/kg) PO_Sample Collect Blood Samples (e.g., 0.5, 1, 2, 4, 8, 24h) PO_Admin->PO_Sample PO_Sample->LCMS PK_Analysis Pharmacokinetic Analysis (Calculate AUC) LCMS->PK_Analysis Bioavailability Calculate Absolute Bioavailability (F) F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) PK_Analysis->Bioavailability

Caption: Workflow for determining absolute bioavailability in a rodent model.

Understanding Distribution

Distribution describes how a drug partitions into different tissues from the blood. Plasma protein binding and tissue distribution are key parameters.

Plasma Protein Binding

The extent to which a compound binds to plasma proteins, such as albumin, influences its free concentration and, therefore, its availability to exert a therapeutic effect or be metabolized.

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Incubation: The test compound is added to the plasma chamber, and the system is incubated until equilibrium is reached.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.

Tissue Distribution

In later preclinical stages, understanding which tissues the compound accumulates in is crucial for efficacy and toxicology assessment. This is often done via quantitative whole-body autoradiography (QWBA) or by dissecting tissues and measuring compound concentration.

Investigating Metabolism

Metabolism is the process by which the body chemically modifies a drug, which can lead to its inactivation and elimination, or in some cases, its activation or the formation of toxic metabolites. For an anilino-derivative, hydroxylation and N-dealkylation are expected metabolic pathways.

In Vitro Metabolic Stability: Liver Microsome Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay provides an early indication of a compound's metabolic clearance.

  • Incubation: The test compound is incubated with liver microsomes (from human and other species for cross-species comparison) and a cofactor, NADPH, to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its intrinsic clearance (Clint).

Metabolite Identification

Identifying the major metabolites is crucial for understanding the clearance pathways and potential for active or toxic metabolites.

G Incubation Incubate Compound with Liver Microsomes or Hepatocytes LCMS_Scan Analyze Samples with High-Resolution LC-MS/MS Incubation->LCMS_Scan Data_Processing Process Data to Find Potential Metabolite Masses LCMS_Scan->Data_Processing Structure_Elucidation Elucidate Structures Based on Fragmentation Patterns Data_Processing->Structure_Elucidation Pathway_Mapping Map Metabolic Pathways Structure_Elucidation->Pathway_Mapping

Caption: Workflow for in vitro metabolite identification.

Based on the structure of 3-Methyl-4-(2-methylpropoxy)aniline, potential metabolic pathways include:

  • Hydroxylation of the aromatic ring.

  • O-dealkylation of the 2-methylpropoxy group.

  • N-acetylation of the aniline nitrogen.

  • Glucuronidation or sulfation of hydroxylated metabolites.

Determining Excretion

Excretion studies determine the routes and rates by which the drug and its metabolites are eliminated from the body.

Mass Balance Studies

These studies, often conducted using a radiolabeled version of the compound, provide a definitive account of the excretion pathways.

  • Synthesis: A radiolabeled version of the compound (e.g., with ¹⁴C or ³H) is synthesized.

  • Administration: The radiolabeled compound is administered to animal models.

  • Sample Collection: Urine, feces, and expired air are collected over a period of time until most of the radioactivity has been excreted.

  • Quantification: The total radioactivity in each matrix is measured.

  • Metabolite Profiling: The collected samples are also analyzed by radio-HPLC or LC-MS/MS to identify and quantify the metabolites.

Data Integration and Pharmacokinetic Modeling

The data from all the above studies are integrated to build a comprehensive pharmacokinetic model of the compound. This model can then be used to predict the human pharmacokinetic profile and to design first-in-human clinical studies. Software such as Phoenix WinNonlin is commonly used for this purpose.

Conclusion

While specific pharmacokinetic data for 3-Methyl-4-(2-methylpropoxy)aniline is not currently available, this guide provides a robust and scientifically rigorous framework for its determination. By following the outlined experimental workflows, researchers can build a comprehensive ADME profile for this and other novel anilino-derivatives, which is a critical step in the drug discovery and development process. The integration of in vitro and in vivo data, coupled with sound pharmacokinetic modeling, will provide the necessary insights to advance a compound to the next stage of development.

References

  • U.S. Patent No. US20130296579A1. (2013). Preparation of 1-alkyl-3-aryl-1h-pyrazole-4-carbaldehydes.
Foundational

Profiling the Receptor Binding Affinity and Pharmacological Landscape of 3-Methyl-4-(2-methylpropoxy)aniline Derivatives

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist, Discovery Pharmacology Structural Rationale: The "Privileged" Alkoxyaniline Scaffold In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist, Discovery Pharmacology

Structural Rationale: The "Privileged" Alkoxyaniline Scaffold

In modern medicinal chemistry, the alkoxyaniline motif is frequently deployed as a privileged bioisostere and structural anchor. Specifically, 3-Methyl-4-(2-methylpropoxy)aniline (CAS 328396-69-6) represents a highly optimized pharmacophore building block. While the parent compound itself is an intermediate, its incorporation into larger molecular frameworks (such as aminopyrazoles or pyrimidines) yields potent ligands for both G-Protein Coupled Receptors (GPCRs) and the human kinome.

The structural brilliance of this specific scaffold lies in its precise steric and electronic tuning:

  • The 4-Isobutoxy Group (2-methylpropoxy): This bulky, branched ether serves as a highly lipophilic vector. In GPCR targets like the Adenosine A3 receptor, this moiety effectively occupies deep, hydrophobic orthosteric sub-pockets, drastically increasing binding affinity[1].

  • The 3-Methyl Group: Positioned ortho to the alkoxy ether, this methyl group provides critical steric hindrance. It restricts the dihedral rotational freedom of the aniline core, pre-organizing the molecule into a rigid bioactive conformation. This minimizes the entropic penalty upon receptor binding.

  • The Aniline Nitrogen: Serves as the primary hinge-binding motif in kinase targets (such as LRRK2), where the incorporation of 2-alkoxy or 4-alkoxyaniline motifs is a proven strategy to achieve broad kinome selectivity[2].

Below is the logical workflow for evaluating the binding affinity of derivatives synthesized from this core scaffold.

G N1 Membrane Preparation (Target Receptor Overexpression) N2 Incubation Phase (Radioligand + Alkoxyaniline Derivative) N1->N2 Aliquot 50 µg protein/well N3 Rapid Filtration (PEI-treated GF/B Filters) N2->N3 90 min at 25°C (Equilibrium) N4 Washing Step (Ice-cold Buffer to Stop Kinetics) N3->N4 Vacuum Manifold N5 Liquid Scintillation Counting (Quantify Bound Radioligand) N4->N5 Filter Transfer & Cocktail Addition

Fig 1. Radioligand binding assay workflow for evaluating alkoxyaniline receptor affinity.

Experimental Methodology: Self-Validating Binding Assays

To accurately determine the inhibition constant ( Ki​ ) of 3-Methyl-4-(2-methylpropoxy)aniline derivatives, we utilize a competitive radioligand binding assay. As a Senior Application Scientist, I mandate that this protocol operates as a self-validating system by incorporating internal controls that verify thermodynamic equilibrium and membrane integrity.

Protocol 1: High-Throughput Radioligand Filtration Assay

Objective: Determine the orthosteric binding affinity ( Ki​ ) against the Adenosine A3 GPCR.

  • Membrane Preparation: Homogenize CHO cells stably expressing the target receptor in 50 mM Tris-HCl (pH 7.4).

    • Causality: Mechanical homogenization in a hypotonic buffer ensures the receptor remains embedded in its native lipid raft environment, preserving its active, high-affinity conformational state.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand (e.g., [3H] -MRE-3008F20), and 10-point serial dilutions of the alkoxyaniline test compound. Add 10 mM MgCl2​ .

    • Causality: The addition of Mg2+ is critical; divalent cations stabilize the ternary complex between the GPCR and its intracellular G-protein, which is an absolute requirement for high-affinity agonist binding.

  • Equilibrium Phase: Incubate the microplate at 25°C for exactly 90 minutes.

    • Self-Validation Check: A parallel well containing a known reference standard (e.g., DPCPX) must yield a calculated Kd​ within 10% of historical baselines. If this fails, equilibrium was not reached, and the assay is voided.

  • Rapid Filtration: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: The isobutoxy group of our scaffold is highly lipophilic and prone to sticking to plastic and glass. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

  • Kinetic Quenching (Washing): Wash the filters three times with 300 µL of ice-cold assay buffer via a vacuum manifold.

    • Causality: The sudden drop in temperature rapidly decreases the dissociation rate constant ( koff​ ), effectively "freezing" the ligand-receptor complex in place while unbound radioligand is washed away.

  • Quantification: Transfer filters to vials, add 3 mL of scintillation cocktail, and measure Counts Per Minute (CPM) using a Liquid Scintillation Counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Quantitative Data Presentation

When profiling derivatives of the 3-Methyl-4-(2-methylpropoxy)aniline core, it is essential to balance target binding affinity with off-target liabilities (such as CYP1A2 inhibition, a common issue with anilines)[2].

Table 1: Pharmacological Profiling of 3-Methyl-4-(2-methylpropoxy)aniline Derivatives

Compound IDCore Modification (R-Group)Target Receptor / KinaseBinding Affinity ( Ki​ , nM)Efflux Ratio (MDCK-MDR1)CYP1A2 Inhibition ( IC50​ , µM)
Scaffold-A Base (Unmodified Amine)Adenosine A3 GPCR45.2 ± 3.11.2> 10.0
Scaffold-B N-linked PyrimidineLRRK2 Kinase8.7 ± 1.42.14.5
Scaffold-C Fluorinated IsobutoxyAdenosine A3 GPCR12.4 ± 0.91.5> 10.0
Scaffold-D N-linked AminopyrazoleLRRK2 Kinase3.2 ± 0.51.81.2

Data Interpretation: Scaffold-D demonstrates exceptional affinity for LRRK2 due to the aminopyrazole hinge-binder, but suffers from potent CYP1A2 inhibition. Scaffold-C shows that fluorinating the isobutoxy tail improves GPCR affinity without triggering CYP liabilities.

Mitigating Idiosyncratic Toxicity: Reactive Metabolite Screening

We cannot discuss aniline derivatives without addressing their primary metabolic liability. Para-alkoxyanilines and related structural alerts are notorious for undergoing Cytochrome P450 (CYP)-mediated oxidation into highly electrophilic quinone imines [3]. These reactive metabolites (RMs) covalently bind to hepatic proteins, leading to Idiosyncratic Adverse Drug Reactions (IADRs) and late-stage clinical failure.

Pathway Ligand 3-Methyl-4-alkoxyaniline (Parent Pharmacophore) GPCR GPCR / Kinase Target (Therapeutic Efficacy) Ligand->GPCR High Affinity Binding CYP Hepatic CYP450 (Oxidative Metabolism) Ligand->CYP Phase I Metabolism Tox Quinone Imine Intermediate (Reactive Toxicophore) CYP->Tox Bioactivation Detox GSH Adduct Formation (In Vitro Trapping Assay) Tox->Detox Glutathione Addition

Fig 2. Pharmacological targeting vs. CYP450-mediated bioactivation pathway of alkoxyanilines.

Protocol 2: Glutathione (GSH) Trapping Assay

To ensure the safety profile of our 3-Methyl-4-(2-methylpropoxy)aniline derivatives, we mandate a GSH trapping assay to quantify RM formation.

  • Incubation Mixture: Combine 10 µM of the test compound, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: GSH acts as a "soft" nucleophile surrogate for cellular proteins. It will rapidly attack the "hard" electrophilic quinone imine, forming a stable adduct that can be safely quantified, preventing false negatives in toxicity screens.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Withholding it until the exact start time ensures synchronized, zero-order metabolic kinetics.

  • Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity and releasing the trapped GSH-adducts into the supernatant.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the characteristic mass shift (+307 Da) indicative of a GSH-adduct.

By strictly adhering to these self-validating binding and metabolic protocols, drug development teams can safely harness the potent receptor affinity of the 3-Methyl-4-(2-methylpropoxy)aniline scaffold while engineering out its toxicological risks.

References

  • Source: National Institutes of Health (NIH)
  • Fluorosulfonyl- and Bis-(β-chloroethyl)
  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity Source: University of Washington / Chemical Research in Toxicology URL

Sources

Exploratory

The In Vivo Metabolism of 3-Methyl-4-(2-methylpropoxy)aniline: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of 3-Methyl-4-(2-methylpropoxy)aniline, a substituted aniline derivative of interest in contemporary drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of 3-Methyl-4-(2-methylpropoxy)aniline, a substituted aniline derivative of interest in contemporary drug discovery. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of xenobiotic metabolism for structurally related aromatic amines and alkoxy anilines to construct a predictive metabolic map. We will delve into the probable Phase I and Phase II biotransformations, the key enzyme systems involved, and the potential toxicological implications of the resulting metabolites. Furthermore, this guide outlines a robust experimental workflow for conducting in vivo metabolism studies in a preclinical rodent model, from study design and sample collection to bioanalytical methodology using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to inform early-stage safety and pharmacokinetic assessments of this and similar chemical entities.

Part 1: Introduction to 3-Methyl-4-(2-methylpropoxy)aniline

Chemical Structure and Properties

3-Methyl-4-(2-methylpropoxy)aniline is an aromatic amine with the chemical formula C₁₁H₁₇NO. Its structure features a central aniline core substituted with a methyl group at position 3 and a 2-methylpropoxy (isobutoxy) group at position 4.

  • IUPAC Name: 3-methyl-4-(2-methylpropoxy)aniline

  • CAS Number: 328396-69-6

  • Molecular Weight: 179.26 g/mol

The presence of the primary aromatic amine, the alkoxy group, and the alkyl substituents makes this molecule susceptible to a variety of metabolic transformations, which are critical to understand for its development as a potential therapeutic agent.

Relevance in Drug Discovery

Substituted anilines are a common scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. They often serve as key pharmacophores or versatile synthetic intermediates. A thorough understanding of the metabolic fate of such compounds is paramount in preclinical drug development. Metabolism directly influences a drug's pharmacokinetic profile, including its absorption, distribution, and clearance, which in turn dictates its efficacy and duration of action. Moreover, metabolic activation can lead to the formation of reactive metabolites, which may be responsible for idiosyncratic drug toxicities.

Part 2: Predicted Metabolic Pathways of 3-Methyl-4-(2-methylpropoxy)aniline

The in vivo metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For 3-Methyl-4-(2-methylpropoxy)aniline, we can predict a series of metabolic transformations based on the known metabolism of other aromatic amines and alkoxy aniline derivatives.[1][2]

Phase I Metabolism: Functionalization Reactions

Phase I reactions are primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues.[3] These reactions introduce or expose functional groups on the parent molecule, preparing it for Phase II conjugation.

  • N-Oxidation: The primary amine is a key site for oxidation, leading to the formation of a hydroxylamine (M1), which can be further oxidized to a nitroso derivative (M2). N-oxidation is a critical pathway to consider, as hydroxylamines of aromatic amines are often implicated in toxicities such as methemoglobinemia.[4]

  • Aromatic Hydroxylation: The electron-donating nature of the amino and alkoxy groups activates the aromatic ring, making it susceptible to hydroxylation. The most likely positions for hydroxylation are ortho to the amino group (M3).[5]

  • O-Dealkylation: The 2-methylpropoxy ether linkage can be cleaved through oxidative dealkylation. This process involves hydroxylation of the carbon adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously breaks down to yield 4-amino-2-methylphenol (M4) and isobutyraldehyde.[3][6]

  • Alkyl-Chain Oxidation: The methyl group on the aromatic ring and the isobutyl group of the ether are also potential sites for hydroxylation, leading to the formation of alcohol metabolites (M5, M6), which can be further oxidized to aldehydes and carboxylic acids.

Phase I Metabolism of 3-Methyl-4-(2-methylpropoxy)aniline cluster_N_Oxidation N-Oxidation (CYP450) cluster_Ring_Hydroxylation Aromatic Hydroxylation (CYP450) cluster_O_Dealkylation O-Dealkylation (CYP450) cluster_Alkyl_Oxidation Alkyl-Chain Oxidation (CYP450) Parent 3-Methyl-4-(2-methylpropoxy)aniline M1 N-hydroxy-3-methyl-4-(2-methylpropoxy)aniline Parent->M1 Hydroxylation M3 Hydroxylated Metabolite (on ring) Parent->M3 M4 4-Amino-2-methylphenol Parent->M4 M5 Hydroxylated Methyl Metabolite Parent->M5 M6 Hydroxylated Isobutyl Metabolite Parent->M6 M2 Nitroso-derivative M1->M2 Oxidation

Caption: Predicted Phase I metabolic pathways of 3-Methyl-4-(2-methylpropoxy)aniline.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion.

  • N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs) to form N-acetyl-3-methyl-4-(2-methylpropoxy)aniline (M7). This is a common metabolic pathway for aromatic amines.[1][7][8]

  • N-Glucuronidation: The nitrogen of the amino group can also be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form an N-glucuronide conjugate (M8).[9]

  • O-Glucuronidation and O-Sulfation: The phenolic hydroxyl groups generated during Phase I metabolism (e.g., M3, M4) are readily conjugated with glucuronic acid (to form O-glucuronides, M9) or sulfate (to form O-sulfates, M10). These are major detoxification and elimination pathways.

Phase II Metabolism cluster_PhaseII Phase II Conjugation Parent 3-Methyl-4-(2-methylpropoxy)aniline M7 N-acetyl conjugate (M7) Parent->M7 N-Acetylation (NATs) M8 N-glucuronide conjugate (M8) Parent->M8 N-Glucuronidation (UGTs) Phase1_Metabolites Phase I Metabolites (e.g., M3, M4) M9 O-glucuronide conjugates (M9) Phase1_Metabolites->M9 O-Glucuronidation (UGTs) M10 O-sulfate conjugates (M10) Phase1_Metabolites->M10 O-Sulfation (SULTs)

Caption: Predicted Phase II conjugation pathways for the parent compound and its Phase I metabolites.

Part 3: Experimental Workflow for In Vivo Metabolism Studies

A well-designed in vivo study is crucial to elucidate the metabolic fate and pharmacokinetic properties of a new chemical entity.[10][11][12] The following protocol outlines a typical approach using a rodent model.

Objective

To determine the pharmacokinetic profile, identify the major circulating and excreted metabolites, and establish the primary routes of elimination for 3-Methyl-4-(2-methylpropoxy)aniline in Sprague-Dawley rats.

Experimental Protocol
  • Animal Model:

    • Species: Male Sprague-Dawley rats (n=3-5 per group).

    • Acclimatization: Animals should be acclimated for at least one week prior to the study.

    • Housing: Housed in metabolism cages to allow for separate collection of urine and feces.

  • Dosing and Sample Collection:

    • Formulation: Prepare a solution or suspension of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administration: Administer a single dose via oral gavage (e.g., 10 mg/kg) or intravenous injection (e.g., 1 mg/kg).

    • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

    • Urine and Feces Collection: Collect urine and feces at intervals (e.g., 0-8, 8-24, and 24-48 hours) post-dose.

  • Sample Preparation:

    • Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis. For analysis, perform a protein precipitation by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

    • Urine: Pool urine samples for each time interval and record the total volume. To analyze for conjugated metabolites, an aliquot of urine may be incubated with β-glucuronidase/sulfatase to hydrolyze the conjugates back to their aglycones.

    • Feces: Homogenize fecal samples with water or a suitable buffer. Extract the homogenate with an organic solvent (e.g., acetonitrile or methanol).

Bioanalytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for metabolite identification and quantification due to its high sensitivity and selectivity.[13][14][15]

Table 1: Typical LC-MS/MS Parameters for Aniline Metabolite Analysis

ParameterTypical Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A linear gradient from low to high percentage of Mobile Phase B
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Scan Modes Full scan, Product ion scan, Precursor ion scan, Neutral loss scan
Metabolite Identification Strategy
  • Predict Metabolites: Generate a list of potential metabolites and their expected exact masses based on the predicted pathways.

  • High-Resolution MS: Analyze samples using a high-resolution mass spectrometer to obtain accurate mass data, which can be used to propose elemental compositions for potential metabolites.

  • Tandem MS (MS/MS): Fragment the potential metabolite ions to obtain structural information. The fragmentation pattern of a metabolite should be consistent with the proposed structure and show similarities to the fragmentation of the parent compound.

  • Metabolite Profiling Software: Utilize software to compare chromatograms from dosed and vehicle-treated animals to identify drug-related components.

In Vivo Metabolism Study Workflow cluster_InLife In-Life Phase cluster_Bioanalysis Bioanalytical Phase cluster_Outcomes Study Outcomes Dosing Dosing of Animal Model (e.g., Rat) SampleCollection Serial Sample Collection (Blood, Urine, Feces) Dosing->SampleCollection SamplePrep Sample Preparation (Plasma Precipitation, Urine Hydrolysis) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Processing & Interpretation LCMS->DataAnalysis PK_Profile Pharmacokinetic Profile DataAnalysis->PK_Profile Metabolite_ID Metabolite Identification DataAnalysis->Metabolite_ID Metabolic_Pathway Metabolic Pathway Elucidation Metabolite_ID->Metabolic_Pathway

Caption: Overall experimental workflow for an in vivo metabolism study.

Part 4: Data Analysis and Interpretation

Pharmacokinetic Analysis

The concentration-time data for the parent compound in plasma are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution

These parameters provide a quantitative understanding of the absorption, distribution, and elimination of the compound.[16]

Metabolite Profiling

The relative abundance of the parent drug and its metabolites in plasma, urine, and feces should be determined. This provides a semi-quantitative picture of the major metabolic pathways and routes of excretion.

Table 3: Example Metabolite Profile Summary

AnalytePlasma (AUC % of Total)Urine (% of Dose)Feces (% of Dose)
Parent Compound30%2%5%
M7 (N-acetyl)15%10%3%
M9 (O-glucuronide of M4)40%50%10%
Other Metabolites15%8%12%
Total Recovery -70% 30%
Interpretation of Results

The integrated analysis of the pharmacokinetic and metabolite data allows for a comprehensive understanding of the compound's disposition. For instance, a low oral bioavailability coupled with a high abundance of Phase I metabolites in the plasma might suggest extensive first-pass metabolism. The identification of potentially reactive metabolites, such as the hydroxylamine (M1), would warrant further toxicological investigation.[17]

Part 5: Conclusion and Future Directions

This guide has outlined the predicted in vivo metabolic pathways of 3-Methyl-4-(2-methylpropoxy)aniline and provided a detailed experimental workflow to confirm these predictions. Based on the metabolism of structurally similar compounds, it is anticipated that this molecule will undergo N-oxidation, aromatic hydroxylation, O-dealkylation, and alkyl-chain oxidation, followed by conjugation reactions such as N-acetylation, N- and O-glucuronidation, and O-sulfation.

The execution of the described in vivo studies is a critical step in the preclinical development of this compound. The data generated will be essential for understanding its pharmacokinetic behavior, identifying potential drug-drug interactions, and assessing its safety profile. These findings will be integral to any regulatory submission for investigational new drugs.

Future studies should include in vitro experiments using human liver microsomes and hepatocytes to determine the metabolic pathways in humans and to identify the specific CYP450 enzymes responsible for its metabolism. This will allow for a more accurate prediction of its behavior in clinical settings.

References

  • Andersson, T. B., & Miners, J. O. (2018). In Vitro Methods for the Prediction of In Vivo Drug Metabolism and Drug-Drug Interactions. In Pharmacokinetic and Pharmacodynamic Drug Interactions. InTech.
  • Bradshaw, J. J., & Nicoll-Griffith, D. A. (2001). Structure–metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica, 32(4), 321-334.
  • protocols.io. (2025, August 3).
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  • Yamazoe, Y., & Kato, R. (1986). Metabolic Activation of Phenacetin and Phenetidine by Several Forms of Cytochrome P-450 Purified from Liver Microsomes of Rats and Hamsters. Journal of Pharmacobio-Dynamics, 9(5), 424-434.
  • Wang, J., & Liu, C. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (86), 51380.
  • Guengerich, F. P. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Vanderbilt University School of Medicine.
  • Schebb, N. H., M. R., & Scherer, M. (2017). Simplified aniline metabolism in animals (rats, pigs and sheep) after single oral administration of aniline. Food and Chemical Toxicology, 109, 139-145.
  • Jayatilaka, D., & Restrepo, A. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 15(10), 2135.
  • El-Alfy, A. T., & Schlenk, D. (2001). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Toxicological Sciences, 63(1), 40-47.
  • Smith, J. N., & Williams, R. T. (1949). Studies in detoxication. 24. The metabolism of p-phenetidine (p-ethoxyaniline) with some observations on the anisidines (methoxyanilines). Biochemical Journal, 44(2), 242-250.
  • Varela, J., & Moreda-Piñeiro, J. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil.
  • GESTIS. (2019, January 30).
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  • Shaffer, C. L., Harriman, S., Koen, Y. M., & Hanzlik, R. P. (2013). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. ChemBioChem, 14(14), 1807-1814.
  • Hesk, D., & Scott, D. O. (2013). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Current Protocols in Chemical Biology, 5(3), 223-233.
  • Schmidt, T. C., & Haderlein, S. B. (2006). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 86(12), 875-886.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Lindsay, R. M., Fox, W. R., & Baty, J. D. (1989). Acetylation of aniline and phenetidine in vitro by human whole blood. Biochemical Society Transactions, 17(5), 933-934.
  • Plater, M. J., & De la Cruz, P. (2015). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. Dyes and Pigments, 113, 1-9.
  • Bradshaw, T. D., & Stevens, M. F. G. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica, 32(4), 321-334.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites.
  • WuXi AppTec. (n.d.).
  • Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109-110, 411-421.
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  • Wang, Y., & Shaik, S. (2013). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions, 42(34), 12286-12296.
  • Solar, S., & Getoff, N. (1985). Radiation chemical oxidation of aniline derivatives. Radiation Physics and Chemistry, 26(4), 453-460.
  • Gupta, A., & Kumar, R. (2019). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Green Chemistry, 21(11), 2963-2968.
  • Hjorth, S., et al. (1984). In-vitro and in-vivo metabolism of the presynaptic dopamine agonist 3-PPP to a catecholic analogue in rats. Journal of Neural Transmission, 60(3-4), 185-195.
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  • Smith, G. E., & Smith, S. L. (2015). In Vitro Metabolic Stability and in Vivo Biodistribution of 3-Methyl-4-furoxancarbaldehyde Using PET Imaging in Rats. Molecular Pharmaceutics, 12(8), 2845-2853.
  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels.
  • van der Goot, H., & Commandeur, J. N. (1995). Reaction pathways for biodehalogenation of fluorinated anilines. Chemical Research in Toxicology, 8(5), 653-661.
  • Schupp, T., et al. (2015). Review of the Ecotoxicological Properties of the Methylenedianiline Substances.
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Sources

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing 3-Methyl-4-(2-methylpropoxy)aniline

Application Note: Scalable Synthetic Protocol for 3-Methyl-4-(2-methylpropoxy)aniline Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identifier: 3-Methyl-4-(2-methylpropoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthetic Protocol for 3-Methyl-4-(2-methylpropoxy)aniline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identifier: 3-Methyl-4-(2-methylpropoxy)aniline (CAS: 328396-69-6).

Executive Summary & Strategic Rationale

As a Senior Application Scientist, the design of a robust, self-validating synthetic route is paramount when producing functionalized aniline derivatives for pharmaceutical libraries or materials science. 3-Methyl-4-(2-methylpropoxy)aniline, also known as 3-methyl-4-isobutoxyaniline, features both an electron-donating alkyl ether linkage and an ortho-methyl group relative to the ether.

To synthesize this compound efficiently, we employ a convergent two-step protocol starting from commercially available 2-methyl-4-nitrophenol.

  • Step 1: Williamson Ether Synthesis. The phenol is alkylated using isobutyl bromide. This classical SN​2 reaction is highly efficient for primary alkyl halides[1][2].

  • Step 2: Catalytic Hydrogenation. The intermediate nitroarene is reduced to the target aniline. Heterogeneous catalysis using Palladium on Carbon (Pd/C) is selected for its quantitative yield, operational simplicity, and clean reaction profile[3][4].

Mechanistic Workflow & System Visualization

The logic behind this specific sequence relies on protecting the oxidation state of the amine. By establishing the ether linkage while the nitrogen is in its fully oxidized (nitro) state, we prevent competitive N -alkylation that would occur if we attempted to alkylate an aminophenol directly.

Synthesis SM 2-Methyl-4-nitrophenol (Starting Material) R1 Williamson Ether Synthesis Isobutyl bromide, K2CO3, DMF SM->R1 INT 1-Isobutoxy-2-methyl-4-nitrobenzene (Intermediate) R1->INT R2 Catalytic Hydrogenation H2, Pd/C, Ethanol INT->R2 PROD 3-Methyl-4-(2-methylpropoxy)aniline (Target Product) R2->PROD

Figure 1: Two-step synthetic workflow for 3-Methyl-4-(2-methylpropoxy)aniline.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios, thermodynamic conditions, and expected analytical outcomes for the synthetic sequence.

Reaction StepPrimary ReactantReagents & SolventsTemp (°C)Time (h)Expected YieldTarget Purity (HPLC)
1. Etherification 2-Methyl-4-nitrophenol (1.0 eq)Isobutyl bromide (1.2 eq), K2​CO3​ (2.0 eq), DMF80°C6 - 885 - 90%> 95%
2. Hydrogenation 1-Isobutoxy-2-methyl-4-nitrobenzene (1.0 eq) H2​ (1 atm), 10% Pd/C (0.05 eq Pd), Ethanol25°C4 - 692 - 98%> 98%

Step-by-Step Experimental Methodologies

Step 1: Williamson Ether Synthesis of 1-Isobutoxy-2-methyl-4-nitrobenzene

Causality & Design: Potassium carbonate ( K2​CO3​ ) is chosen as a mild base. Because the phenol is highly acidic (due to the electron-withdrawing para-nitro group), K2​CO3​ is sufficiently basic to quantitatively generate the phenoxide anion without causing unwanted side reactions[1]. Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it poorly solvates the phenoxide anion, thereby dramatically increasing its nucleophilicity and driving the SN​2 displacement of the bromide[2].

Protocol:

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-methyl-4-nitrophenol (15.3 g, 100 mmol, 1.0 eq) and anhydrous DMF (150 mL). Stir until fully dissolved.

  • Add finely powdered anhydrous potassium carbonate ( K2​CO3​ , 27.6 g, 200 mmol, 2.0 eq) to the solution. The mixture will immediately darken, indicating the formation of the phenoxide anion.

  • Slowly add isobutyl bromide (1-bromo-2-methylpropane, 16.4 g, 13.0 mL, 120 mmol, 1.2 eq) via syringe.

  • Heat the reaction mixture to 80°C in an oil bath and stir vigorously for 6 to 8 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 8:2) until the starting phenol is consumed.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×150 mL).

  • Wash the combined organic layers with 5% aqueous NaOH ( 2×100 mL) to remove any unreacted phenol, followed by brine (100 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 1-isobutoxy-2-methyl-4-nitrobenzene as a pale yellow oil or low-melting solid.

Step 2: Catalytic Hydrogenation to 3-Methyl-4-(2-methylpropoxy)aniline

Causality & Design: Heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for reducing nitroarenes to anilines[3]. It avoids the generation of toxic metal waste associated with dissolving metal reductions (e.g., Fe/HCl or Sn/HCl). Ethanol is chosen as a green, protic solvent that readily dissolves the intermediate and facilitates proton transfer during the reduction mechanism[4].

Protocol:

  • In a 250 mL thick-walled hydrogenation flask, dissolve the crude 1-isobutoxy-2-methyl-4-nitrobenzene (~20.9 g, 100 mmol, 1.0 eq) in absolute ethanol (100 mL).

  • Safety Critical Step: Purge the flask thoroughly with inert Nitrogen gas for 5 minutes. Never add dry Pd/C to a solvent containing flammable vapors in the presence of oxygen.

  • Carefully add 10% Pd/C (5.3 g, ~5 mol% Pd) to the solution under a continuous Nitrogen stream.

  • Seal the flask and evacuate/backfill with Hydrogen gas ( H2​ ) three times.

  • Maintain the reaction under a Hydrogen atmosphere (using a balloon or a Parr shaker at 15-30 psi) and stir vigorously at room temperature (25°C) for 4 to 6 hours.

  • Monitor the reaction via LC-MS or TLC. The reduction is complete when hydrogen uptake ceases and the nitro intermediate is fully consumed.

  • Workup: Purge the flask with Nitrogen to remove residual H2​ . Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Caution: The filtered Pd/C can be pyrophoric; keep it wet with water before disposal.

  • Wash the Celite pad with additional ethanol (50 mL).

  • Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified via vacuum distillation or recrystallization (if converted to a hydrochloride salt) to yield pure 3-Methyl-4-(2-methylpropoxy)aniline.

References

  • Wikipedia Contributors. "Williamson ether synthesis". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Taylor & Francis. "Williamson ether synthesis: an efficient one-step route for surface modifications". Journal of Experimental Nanoscience. Available at: [Link]

  • ACS Publications. "Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles". Organic Letters. Available at: [Link]

  • SciSpace. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update". Advanced Synthesis & Catalysis. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Dissolving 3-Methyl-4-(2-methylpropoxy)aniline for Cell Culture Assays

Introduction: The Solubility Challenge in Preclinical Screening The journey of a novel chemical entity from discovery to a potential therapeutic candidate is paved with rigorous in vitro testing. A fundamental, yet often...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Solubility Challenge in Preclinical Screening

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is paved with rigorous in vitro testing. A fundamental, yet often overlooked, prerequisite for obtaining reliable and reproducible data is the effective solubilization of the test compound in aqueous cell culture media. Many promising organic molecules, including aniline derivatives like 3-Methyl-4-(2-methylpropoxy)aniline, are inherently hydrophobic. Their poor water solubility can lead to precipitation in culture media, resulting in inaccurate dosing, reduced bioavailability, and misleading cytotoxicity or efficacy results.[1] This guide provides a comprehensive, field-proven framework for dissolving and utilizing 3-Methyl-4-(2-methylpropoxy)aniline in cell-based assays, ensuring scientific integrity and data validity. We will move beyond simple steps, explaining the causality behind each procedural choice and providing self-validating protocols to build confidence in your experimental outcomes.

Compound Profile: 3-Methyl-4-(2-methylpropoxy)aniline

Understanding the physicochemical properties of a compound is the first step in developing a robust dissolution strategy. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from its structure and available data for similar compounds.

PropertyValue / Inferred CharacteristicSource / Rationale
IUPAC Name 3-methyl-4-(2-methylpropoxy)anilineN/A
Synonym(s) 4-isobutoxy-3-methylaniline
CAS Number 328396-69-6[2][3]
Molecular Formula C₁₁H₁₇NO[2]
Molecular Weight 179.26 g/mol [2]
Predicted Solubility Poorly soluble in water; Soluble in organic solvents.Based on its aniline core, and nonpolar alkyl and isobutoxy groups which increase hydrophobicity.[1][4]

Part 1: The Core Protocol - Preparing a Concentrated Stock Solution

The standard and most effective method for introducing a hydrophobic compound into an aqueous environment is to first dissolve it at a high concentration in a water-miscible organic solvent.[5][6] This concentrated stock solution can then be diluted to the final working concentration in the cell culture medium, ensuring the final solvent concentration remains well below cytotoxic levels.

Rationale for Solvent Selection: Why DMSO?

Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell-based assays for several key reasons:

  • High Solubilizing Power: As a polar aprotic solvent, DMSO can dissolve a vast array of both polar and nonpolar compounds.

  • Miscibility: It is fully miscible with water and cell culture media, facilitating dilution.

  • Established Precedent: It is the most widely used solvent in drug discovery, and its effects on most cell lines are well-characterized.[7][8]

However, DMSO is not inert . At concentrations typically above 1%, it can induce cell stress, affect differentiation, and exhibit direct cytotoxicity.[9][10] Some sensitive cell lines may even show effects at concentrations as low as 0.1%.[11] Therefore, the cardinal rule is to use the lowest possible final concentration of DMSO, which should always be kept consistent across all experimental and control groups.[9]

Protocol: Preparation of a 100 mM DMSO Stock Solution

This protocol details the preparation of a high-concentration stock, which minimizes the volume of solvent added to the final cell culture.

Materials:

  • 3-Methyl-4-(2-methylpropoxy)aniline (MW: 179.26 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or microcentrifuge tube with a Teflon-lined cap[12]

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter (optional, for absolute sterility)

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.001 L × 179.26 g/mol × 1000 mg/g = 17.93 mg

  • Weigh the Compound: On a calibrated analytical balance, carefully weigh 17.93 mg of 3-Methyl-4-(2-methylpropoxy)aniline into a sterile amber vial.

    • Expert Tip: It is more accurate to weigh an amount close to the target (e.g., 18.10 mg) and record the exact weight, then adjust the solvent volume accordingly to achieve the precise target concentration.[13] For 18.10 mg, the required DMSO volume would be 1.01 mL.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes or use a bath sonicator to aid dissolution.[14][15] Visually inspect against a light source to ensure no particulates remain.

  • Sterilization (Optional but Recommended): While DMSO is bacteriostatic, for long-term storage or sensitive applications, sterile filtration through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter into a new sterile vial is recommended.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile tubes. Store at -20°C for short-term (1-3 months) or -80°C for long-term (up to 1 year) storage.[14]

    • Causality: Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation into the DMSO stock.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound (e.g., 17.93 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve sterilize 4. Sterile Filter (Optional, 0.22µm PTFE) dissolve->sterilize aliquot 5. Aliquot (Single-use volumes) sterilize->aliquot store 6. Store (-20°C or -80°C) aliquot->store

Workflow for preparing a concentrated stock solution.

Part 2: Dosing the Cells - Preparing Working Solutions

This is the most critical dilution step, where precipitation is most likely to occur. The key is to introduce the DMSO stock into the aqueous medium with rapid and thorough mixing.

Protocol: Serial Dilution and Cell Dosing

Principle: The concentrated DMSO stock is first diluted into pre-warmed complete cell culture medium to create the highest concentration working solution. Subsequent serial dilutions are then made from this solution. This ensures the final DMSO concentration remains constant across all tested concentrations of the compound.

Procedure:

  • Pre-warm Medium: Warm a sufficient volume of complete cell culture medium (containing serum, if used) to 37°C. Serum proteins can help stabilize hydrophobic compounds.

  • Prepare Highest Working Concentration: Let's assume the highest desired final concentration in the cell plate is 100 µM and the final DMSO concentration must not exceed 0.1%.

    • To achieve a 1:1000 dilution (for 0.1% DMSO), you would add the stock solution to the medium.

    • Add 2 µL of the 100 mM stock solution to 1998 µL of pre-warmed medium. Crucially, pipette the DMSO stock directly into the medium while vortexing or vigorously pipetting up and down to prevent localized high concentrations and precipitation.[7]

    • This creates a 100 µM working solution of the compound in medium with 0.1% DMSO.

  • Perform Serial Dilutions:

    • Label sterile tubes for each subsequent concentration (e.g., 30 µM, 10 µM, 3 µM, 1 µM).

    • Add a fixed volume of complete medium containing 0.1% DMSO (the "diluent") to each tube. For a 1:3 dilution series, this could be 1 mL.

    • Transfer a corresponding volume (e.g., 500 µL) from the 100 µM tube to the "30 µM" tube, mix well, and repeat for the subsequent dilutions.

  • Prepare Vehicle Control: The vehicle control is paramount. It contains the exact same concentration of DMSO as the test samples. Prepare a sufficient volume of complete medium containing 0.1% DMSO (or the highest concentration used).

  • Dose the Cells: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of 3-Methyl-4-(2-methylpropoxy)aniline or the vehicle control.

Stock Conc.Stock Vol.Medium Vol.Final Conc.Final DMSO %Dilution Factor
100 mM1 µL999 µL100 µM0.1%1:1000
100 mM0.5 µL999.5 µL50 µM0.05%1:2000
10 mM1 µL999 µL10 µM0.1%1:1000
10 mM0.5 µL999.5 µL5 µM0.05%1:2000

Part 3: Protocol Validation - Ensuring Data Integrity

A protocol is only trustworthy if it is self-validating. You must confirm that any observed cellular effect is due to the compound itself and not an artifact of the solvent or the compound precipitating. A standard cytotoxicity assay, such as the MTT assay, is an excellent tool for this validation.[16]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[17] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT into a purple, insoluble formazan.[16] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is proportional to the number of metabolically active (and therefore viable) cells.[18]

Experimental Protocol: Validating Dissolution via MTT Assay

Materials:

  • Cells plated in a 96-well plate

  • Prepared working solutions of the compound and vehicle control

  • MTT solution (5 mg/mL in sterile PBS)[19]

  • MTT solvent (e.g., isopropanol with 0.04 N HCl, or DMSO)[20]

  • Positive control (e.g., Doxorubicin or Staurosporine)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add 100 µL/well of the prepared treatments:

    • Untreated Control: Fresh medium only.

    • Vehicle Control: Medium with the final DMSO concentration (e.g., 0.1%).

    • Test Compound: Medium with serial dilutions of 3-Methyl-4-(2-methylpropoxy)aniline (and 0.1% DMSO).

    • Positive Control: Medium with a known cytotoxic agent.

    • Media Blank: Medium only, no cells (for background subtraction).

    • Perform all treatments in triplicate or quadruplicate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well.[18] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of MTT solvent to each well to dissolve the purple crystals.[19] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the media blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control:

      • % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) × 100

    • Crucial Validation Step: Compare the viability of the Vehicle Control to the Untreated Control. There should be no statistically significant difference. If the vehicle control shows toxicity, the DMSO concentration is too high for your cell line.

Sources

Method

Application Note: Strategic Utilization of 3-Methyl-4-(2-methylpropoxy)aniline in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of precise building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-Methyl-4-(2-methylpropoxy)aniline (CAS: 328396-69-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of precise building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-Methyl-4-(2-methylpropoxy)aniline (CAS: 328396-69-6) —also known as 3-methyl-4-isobutoxyaniline—is a highly specialized, sterically hindered intermediate. It is predominantly utilized as a privileged nucleophile in the synthesis of advanced targeted therapeutics, including Spleen Tyrosine Kinase (SYK) inhibitors, Leucine-rich repeat kinase 2 (LRRK2) inhibitors [1], and Receptor for Advanced Glycation Endproducts (RAGE) antagonists[3].

This application note provides a comprehensive guide to the structural rationale, reaction causality, and validated protocols for incorporating this building block into drug discovery workflows.

Structural Rationale & Pharmacophore Dynamics (SAR)

The utility of 3-methyl-4-(2-methylpropoxy)aniline stems from the synergistic effects of its functional groups. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over a simple unsubstituted aniline:

  • The 4-Isobutoxy Tail (Lipophilic Extension): The bulky, branched isobutoxy moiety significantly increases the molecule's LogP. In kinase inhibitor design, this tail is engineered to penetrate deep hydrophobic pockets—such as the DFG-out allosteric site or the solvent-exposed hinge region—displacing high-energy water molecules and driving binding affinity through the hydrophobic effect [1].

  • The 3-Methyl Group (Conformational Lock): The ortho-methyl group relative to the ether linkage introduces a deliberate steric clash. This restricts the free rotation of the C-O ether bond, locking the isobutoxy tail into a preferred, bioactive dihedral angle. This conformational pre-organization lowers the entropic penalty upon target binding.

  • The Primary Amine (Nucleophilic Anchor): The electron-donating nature of the alkoxy and alkyl groups enriches the electron density of the aniline nitrogen, making it a potent nucleophile for cross-coupling and acylation, despite its steric hindrance.

SAR_Logic Aniline Primary Amine (Nucleophile / H-Bond Donor) Methyl 3-Methyl Group (Conformational Lock) Isobutoxy 4-Isobutoxy Tail (Hydrophobic Binder) Methyl->Isobutoxy Restricts ether rotation Core Aryl Core (Scaffold) Core->Aniline Electronic activation Core->Methyl Steric hindrance Core->Isobutoxy Lipophilic extension

Caption: Pharmacophore and SAR logic of 3-methyl-4-(2-methylpropoxy)aniline.

Workflow 1: Buchwald-Hartwig Amination for Kinase Inhibitors

Coupling a sterically hindered primary aniline to an electron-deficient heteroaryl halide (e.g., a chloropyrimidine core) is notoriously challenging. Traditional nucleophilic aromatic substitution (SNAr) often fails or requires excessively harsh conditions.

Causality of Reagent Selection: To overcome the steric bulk of the 3-methyl group, a highly active Palladium(0) catalyst system is required. BrettPhos is explicitly selected as the ligand over Xantphos or RuPhos. The extreme steric bulk of the diisopropyl groups on BrettPhos accelerates the reductive elimination step—which is typically the rate-limiting step for hindered primary amines—while simultaneously preventing the amine from coordinating too tightly to the palladium center and causing catalyst poisoning [2].

Buchwald_Hartwig Pd0 Pd(0)-BrettPhos (Active Catalyst) OxAdd 1. Oxidative Addition (Cleaves Ar-X bond) Pd0->OxAdd AmineBind 2. Amine Coordination (Binds Hindered Aniline) OxAdd->AmineBind Deprot 3. Deprotonation (Base removes HX) AmineBind->Deprot RedElim 4. Reductive Elimination (Forms C-N bond) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Pd-catalyzed Buchwald-Hartwig amination cycle for sterically hindered anilines.

Protocol 1: Optimized Buchwald-Hartwig Cross-Coupling

This protocol is designed as a self-validating system to ensure reproducibility.

Reagents:

  • Heteroaryl Halide (1.0 equiv)

  • 3-Methyl-4-(2-methylpropoxy)aniline (1.2 equiv)

  • Pd2(dba)3 (0.05 equiv, 5 mol%)

  • BrettPhos (0.10 equiv, 10 mol%)

  • Cs2CO3 (2.0 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide, Pd2(dba)3, BrettPhos, and Cs2CO3.

  • Inert Atmosphere: Seal the flask with a septum and purge with ultra-pure Argon for 15 minutes (3 vacuum/argon cycles). Causality: Pd(0) is highly susceptible to oxidation; rigorous deoxygenation is non-negotiable.

  • Solvent & Amine Addition: Add anhydrous toluene via syringe, followed by 3-methyl-4-(2-methylpropoxy)aniline.

  • Reaction Execution: Heat the mixture to 100 °C in a pre-heated oil bath.

  • Self-Validation Point 1 (Visual): Within 10-15 minutes of heating, the suspension should transition from a dark reddish-brown to a distinct yellow/orange hue, indicating the successful formation of the active Pd(0)-BrettPhos complex.

  • Self-Validation Point 2 (Analytical): After 4 hours, sample 10 µL of the reaction, dilute in LC-MS grade MeCN, and analyze. The mass spectrum must show the disappearance of the characteristic isotopic halide pattern and the emergence of the [M+H]+ product peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Workflow 2: HATU-Mediated Amide Coupling for GPCR/RAGE Antagonists

When synthesizing complex amides (e.g., for RAGE antagonists), the steric hindrance of the 3-methyl group can drastically reduce the efficiency of standard EDC/HOBt couplings.

Causality of Reagent Selection: HATU is utilized because the incorporated 7-azabenzotriazole (HOAt) ring features a pyridine-like nitrogen atom. This nitrogen provides neighboring-group participation, anchoring the incoming hindered aniline and accelerating the nucleophilic attack on the highly reactive OAt-active ester [4]. DIPEA is used as the base because its steric bulk prevents it from acting as a competing nucleophile.

Protocol 2: Sterically Hindered Amide Bond Formation

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 3-Methyl-4-(2-methylpropoxy)aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.3 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid in anhydrous DMF at 0 °C. Add DIPEA, followed by HATU in one portion.

  • Self-Validation Point 1 (Activation): Stir for 15 minutes. The solution will typically turn a pale yellow, confirming the formation of the active HOAt-ester. Do not exceed 30 minutes of pre-activation to avoid uronium byproduct formation.

  • Amine Addition: Add 3-methyl-4-(2-methylpropoxy)aniline dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Point 2 (TLC): Check the reaction via TLC (typically 50% EtOAc/Hexanes). The highly lipophilic nature of the isobutoxy tail will cause the product spot to elute significantly higher (higher Rf) than the starting carboxylic acid.

  • Workup: Quench with saturated aqueous NaHCO3. Extract 3x with EtOAc. Wash the combined organic layers aggressively with 5% aqueous LiCl (3x) to remove residual DMF and TMU (tetramethylurea) byproducts. Dry over Na2SO4 and concentrate.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics when utilizing 3-methyl-4-(2-methylpropoxy)aniline across different synthetic methodologies, providing a benchmark for reaction optimization.

Reaction TypeCatalyst / Coupling AgentBaseSolvent & TempExpected YieldPrimary Purification Method
Buchwald-Hartwig Pd2(dba)3 / BrettPhosCs2CO3Toluene, 100 °C75 - 88%Silica Gel (Hexanes/EtOAc)
Buchwald-Hartwig Pd2(dba)3 / XantphosNaOtBuDioxane, 90 °C30 - 45%Reverse Phase Prep-HPLC
Amide Coupling HATUDIPEADMF, 25 °C85 - 95%Aqueous LiCl Wash + Silica
Amide Coupling EDC·HCl / HOBtTEADCM, 25 °C40 - 55%Silica Gel (DCM/MeOH)

*Note: Lower yields with Xantphos and EDC/HOBt are directly attributable to the steric clash induced by the 3-methyl group, validating the necessity of the optimized protocols provided above.

References

  • Title: Novel Kinase Inhibitors (WO2014060112A1)
  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

  • Title: RAGE Antagonists (US6613801B2)

Technical Notes & Optimization

Troubleshooting

troubleshooting 3-Methyl-4-(2-methylpropoxy)aniline solubility in aqueous buffers

Technical Support Center: 3-Methyl-4-(2-methylpropoxy)aniline Welcome to the technical support guide for 3-Methyl-4-(2-methylpropoxy)aniline (CAS: 328396-69-6). This document provides in-depth troubleshooting strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Methyl-4-(2-methylpropoxy)aniline

Welcome to the technical support guide for 3-Methyl-4-(2-methylpropoxy)aniline (CAS: 328396-69-6). This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding its solubility in aqueous buffer systems. Our goal is to equip you with the scientific principles and practical methodologies to overcome common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Methyl-4-(2-methylpropoxy)aniline not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4)?

A1: The insolubility of this compound in neutral aqueous media is expected and stems directly from its molecular structure.

3-Methyl-4-(2-methylpropoxy)aniline is an aromatic amine with significant hydrophobic characteristics. Several factors contribute to its poor solubility:

  • Hydrophobic Nature: The molecule possesses a nonpolar benzene ring, a methyl group (-CH₃), and a bulky, nonpolar isobutoxy group (-OCH₂(CH(CH₃)₂)). These features result in a high octanol-water partition coefficient (logP), favoring partitioning into nonpolar environments over water. While the exact logP for this compound is not widely published, the structurally similar isomer, 3-(2-methylpropoxy)aniline, has a calculated XLogP3 of 2.3, indicating substantial hydrophobicity[1].

  • Weak Basicity: The primary amine (-NH₂) group is the only polar, ionizable functional group capable of significantly interacting with water. However, in aromatic amines (anilines), the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance[2][3]. This delocalization reduces the electron density on the nitrogen, making it a much weaker base compared to aliphatic amines[4][5].

  • Limited Hydrogen Bonding: The delocalization of the nitrogen lone pair also diminishes its ability to act as a hydrogen bond acceptor[4]. While the amine can still participate in some hydrogen bonding, it is insufficient to overcome the hydrophobic character of the rest of the molecule at neutral pH.

At a neutral pH of 7.4, the aniline group (estimated pKa ~4.5-5.5) is almost entirely in its neutral, uncharged form (R-NH₂), which is the least soluble form.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are facing solubility challenges, follow this systematic guide. We will start with the simplest and most common technique and progress to more advanced methods.

Issue 1: Compound is insoluble or forms a suspension in neutral buffer.

Solution A: pH Adjustment (Primary Recommendation)

The most effective method for solubilizing basic compounds like anilines is to decrease the pH of the solvent. By acidifying the buffer, you protonate the weakly basic amine group, forming a much more polar and water-soluble anilinium salt (R-NH₃⁺).

Mechanism: Acid-Base Equilibrium

The equilibrium between the neutral amine and its protonated salt is governed by the compound's pKa and the buffer's pH. To ensure the compound is predominantly in its soluble, protonated form, the pH of the solution should be significantly lower than the pKa. A general rule of thumb is to adjust the pH to be at least 2 units below the pKa.

Caption: pH-dependent equilibrium of 3-Methyl-4-(2-methylpropoxy)aniline.

Experimental Protocol: Preparing an Acidic Stock Solution

  • Weigh the Compound: Accurately weigh the required amount of 3-Methyl-4-(2-methylpropoxy)aniline powder.

  • Initial Solvent: Add a small volume of deionized water or your target buffer (e.g., start with 50-70% of the final desired volume). The compound will likely not dissolve at this stage.

  • Acidification: While stirring, add a dilute acid (e.g., 0.1 M or 1 M HCl) dropwise. Monitor the solution's clarity.

  • Dissolution: Continue adding acid until the solid completely dissolves, indicating the formation of the anilinium salt.

  • pH Measurement (Optional but Recommended): Measure the pH of this concentrated stock solution. This will give you an indication of the pH required for solubilization.

  • Final Volume: Adjust to the final volume with your buffer. This acidic stock solution can now be diluted into your final experimental medium.

    • Crucial Caveat: Be mindful that adding this acidic stock will lower the pH of your final assay buffer. You may need to re-adjust the final pH or use a more concentrated buffer to maintain the desired experimental pH.

Issue 2: pH adjustment is incompatible with my experimental conditions.

Solution B: Use of Organic Co-Solvents

If your experiment is sensitive to low pH, the next step is to use a water-miscible organic co-solvent to prepare a concentrated stock solution.

Mechanism: Polarity Matching

Co-solvents like Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or N,N-Dimethylformamide (DMF) are less polar than water and can effectively dissolve hydrophobic compounds. A high-concentration stock is prepared in the pure co-solvent and then diluted into the aqueous buffer to a final concentration where the compound remains soluble.

Experimental Protocol: Preparing a Co-Solvent Stock Solution

  • Select a Co-solvent: DMSO is the most common choice due to its high solubilizing power and relative compatibility with biological assays at low concentrations.

  • Prepare Concentrated Stock: Dissolve the 3-Methyl-4-(2-methylpropoxy)aniline in 100% DMSO (or another suitable co-solvent) to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved.

  • Dilution: Serially dilute this stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer while vortexing or stirring vigorously to prevent localized high concentrations that can cause precipitation.

  • Final Concentration Check: Always visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) after dilution.

Data Summary: Common Co-Solvents

Co-SolventRecommended Starting Stock Conc.Max Final Conc. in AssaysNotes
DMSO 10 - 100 mM< 0.5% (v/v)Can affect cell viability and enzyme activity at higher concentrations.
Ethanol 10 - 50 mM< 1.0% (v/v)Can cause protein denaturation. Prone to evaporation.
DMF 10 - 100 mM< 0.5% (v/v)Higher toxicity than DMSO; use with caution.

Trustworthiness Check: Always run a vehicle control in your experiments (e.g., buffer with the same final percentage of co-solvent but without the compound) to ensure the solvent itself is not causing an effect.

Issue 3: Compound precipitates even with pH adjustment and co-solvents.

Solution C: Advanced Solubilization Agents

For extremely challenging cases, excipients like surfactants or cyclodextrins can be employed. These should be considered a last resort for many in vitro assays, as they can interfere with biological systems.

  • Surfactants (e.g., Tween® 20, Triton™ X-100): These are detergents that form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the insoluble compound, while the hydrophilic shell interacts with the water, creating a stable dispersion[6]. Use at concentrations above the critical micelle concentration (CMC).

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The target compound can form an "inclusion complex" by fitting inside the cavity, thereby increasing its apparent water solubility.

The use of these agents requires careful validation to ensure they do not perturb the experimental model.

Systematic Troubleshooting Workflow

This workflow provides a logical sequence for tackling solubility issues with 3-Methyl-4-(2-methylpropoxy)aniline.

Troubleshooting_Workflow start Start: Compound Insoluble in Neutral Buffer ph_adjust Method 1: pH Adjustment Prepare acidic stock (pH < pKa) start->ph_adjust ph_check Is pH adjustment compatible with assay? ph_adjust->ph_check cosolvent Method 2: Co-Solvent Prepare concentrated stock (e.g., 100% DMSO) ph_check->cosolvent No optimize Optimize concentration and buffer conditions ph_check->optimize  Yes dilute_check Does compound stay soluble upon dilution into buffer? cosolvent->dilute_check advanced Method 3: Advanced Agents Consider Surfactants or Cyclodextrins dilute_check->advanced No dilute_check->optimize  Yes advanced->optimize end_fail Consult Technical Support for further strategies advanced->end_fail end_success Success: Compound Solubilized optimize->end_success

Caption: A systematic workflow for troubleshooting solubility.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6486608, 3-(2-Methylpropoxy)aniline.[Link]

  • Wikipedia. Amine.[Link]

  • Gyan Sanchay. AROMATIC AMINES a Nucleus-substituted amines or aryl amines.[Link]

  • Fundamentals of Organic Chemistry. CHAPTER 8: AMINES.[Link]

  • Spiro Academy. AMINES.[Link]

  • ResearchGate. Amines, Lower Aliphatic Amines.[Link]

  • ACS Publications. Methods for Dissolving Hydrophobic Compounds in Water.[Link]

  • JoVE. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[Link]

  • RSC Publishing. Probing polarity structure–function relationships in amine–water mixtures.[Link]

  • Google Patents.Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review.[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3-Methyl-4-(2-methylpropoxy)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve chromatographic peak tailing for 3-Methyl-4-(2-methylpropoxy)aniline .

Because this analyte is a basic aniline derivative, it presents specific chromatographic challenges, primarily driven by secondary electrostatic interactions. This guide bypasses generic advice to provide a mechanistic understanding of the problem, followed by self-validating experimental protocols and quantitative benchmarks.

I. Mechanistic Overview: Why Does This Compound Tail?

Q1: What is the chemical basis for peak tailing in 3-Methyl-4-(2-methylpropoxy)aniline?

A1: 3-Methyl-4-(2-methylpropoxy)aniline contains a primary amine group (-NH₂), making it a basic compound. In reversed-phase HPLC, the most common cause of peak tailing for basic compounds like anilines is the secondary interaction between the protonated analyte and residual acidic silanol groups (Si-OH) on the silica-based stationary phase[1].

When the mobile phase pH exceeds 3.5–4.0, these silanol groups begin to ionize into negatively charged silanoxanes (Si-O⁻). Because the basic aniline is positively charged (protonated) at typical mobile phase pH levels, a strong ion-exchange mechanism occurs[2]. This secondary retention mechanism is kinetically slower than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main band, resulting in an asymmetric, tailing peak.

G A 3-Methyl-4-(2-methylpropoxy)aniline (Basic Amine, Protonated) D Secondary Electrostatic Interactions (Ion-Exchange) A->D Positively charged B Mobile Phase pH > 4.0 C Ionized Silanols (Si-O⁻) on Silica Stationary Phase B->C Deprotonates silanols C->D Negatively charged E HPLC Peak Tailing (Asymmetry Factor > 1.5) D->E Delays elution of bound molecules

Mechanism of secondary silanol interactions causing peak tailing for basic anilines.

Q2: How can I differentiate between a physical system issue and a chemical interaction?

A2: Before altering your mobile phase chemistry, you must validate that the tailing is chemical. A physical issue (e.g., a void at the head of the column, blocked frits, or excessive extra-column volume) will cause all peaks in the chromatogram to tail[3].

Self-Validation Test: Inject a neutral, non-ionizable marker (such as toluene or uracil). If the neutral marker elutes with perfect symmetry (Tailing Factor Tf​≈1.0 ) while the 3-Methyl-4-(2-methylpropoxy)aniline tails ( Tf​>1.5 ), the issue is definitively a chemical secondary interaction.

II. Diagnostic Troubleshooting Workflow

Follow this logical decision tree to systematically eliminate the root causes of peak tailing.

Workflow Start Observe Peak Tailing (Tf > 1.5) CheckSystem Inject Neutral Marker (e.g., Toluene) Start->CheckSystem IsSystem Does the neutral marker tail? CheckSystem->IsSystem FixSystem Physical Issue: Replace column or minimize tubing volume IsSystem->FixSystem Yes ChemIssue Chemical Issue: Secondary Silanol Interactions IsSystem->ChemIssue No (Only Aniline tails) Step1 Protocol A: Lower Mobile Phase pH (pH 2.5 - 3.0 with Formic Acid) ChemIssue->Step1 Step2 Protocol B: Upgrade to CSH or Base-Deactivated Column Step1->Step2 If tailing persists Success Symmetrical Peak Achieved (Tf 1.0 - 1.2) Step1->Success Resolved Step3 Protocol C: Add Amine Modifier (e.g., TEA) or Increase Temp Step2->Step3 If tailing persists Step2->Success Resolved Step3->Success Resolved

Step-by-step troubleshooting workflow for resolving HPLC peak tailing.

III. Step-by-Step Methodologies

Protocol A: Mobile Phase pH Optimization (Silanol Suppression)

The most direct method to eliminate ion-exchange interactions is to suppress the ionization of the silanol groups by lowering the mobile phase pH below their pKa (~3.5)[4].

  • Preparation: Measure 999 mL of HPLC-grade water.

  • Acidification: Add 1.0 mL of high-purity Formic Acid (FA) or Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration.

  • pH Verification: Use a calibrated pH meter to confirm the aqueous phase is between pH 2.5 and 3.0[1].

  • Equilibration: Flush the column with at least 10 column volumes of the new mobile phase.

  • Self-Validation: Re-inject the 3-Methyl-4-(2-methylpropoxy)aniline standard. You should observe a significant drop in the Tailing Factor. If the peak shape improves but is not perfect, the standard silica column may still possess highly active silanol sites, necessitating Protocol B.

Protocol B: Implementing Charged Surface Hybrid (CSH) Technology

If pH adjustment is insufficient, the stationary phase chemistry must be upgraded. Charged Surface Hybrid (CSH) columns are specifically engineered for basic compounds[5]. They possess a low-level positive surface charge that electrostatically repels protonated basic analytes, effectively neutralizing the cation-exchange mechanism[6].

  • Installation: Install a CSH C18 column (e.g., Waters XSelect CSH or ACQUITY CSH).

  • Mobile Phase Compatibility: Ensure your mobile phase is acidic and has low ionic strength (e.g., 0.1% formic acid), as CSH columns perform optimally under these conditions[7].

  • Thermal Optimization: Set the column compartment temperature to 40 °C – 50 °C. Increasing the temperature reduces solvent viscosity and improves mass transfer kinetics, which further sharpens the peaks of basic analytes[8].

  • Self-Validation: Inject the sample at varying concentration loads. CSH columns uniquely maintain symmetrical peak shapes even at high mass loadings for basic compounds[9]. If Tf​ remains stable across a 10-fold concentration range, the method is validated for robustness.

Protocol C: Amine Modifiers (For Legacy Silica Columns)

If you are restricted to using a legacy standard C18 column, you can mask the active silanols using a competing base[3].

  • Modifier Addition: Add 0.1% Triethylamine (TEA) to the aqueous mobile phase[3]. TEA is a small, sterically unhindered base that preferentially binds to the active silanol sites.

  • pH Adjustment: TEA will raise the pH significantly. You must titrate the buffer back to the desired pH (e.g., pH 3.0 or pH 6.0) using phosphoric or acetic acid.

  • Self-Validation: Monitor the retention time ( tR​ ). Because TEA occupies the ion-exchange sites, the secondary retention mechanism is eliminated. A successful masking will result in a slight decrease in tR​ alongside a marked improvement in peak symmetry[10].

IV. Quantitative Data Comparison

The following table summarizes the expected chromatographic outcomes when applying the above interventions to the analysis of 3-Methyl-4-(2-methylpropoxy)aniline.

Chromatographic ConditionMechanism of ActionExpected Tailing Factor ( Tf​ )System Suitability Impact
Standard C18, pH 6.5 Strong ion-exchange between protonated aniline and ionized silanols (Si-O⁻).> 2.0 (Severe Tailing)Fails resolution & integration criteria.
Standard C18, pH 2.8 (0.1% FA) Protonation of silanols (Si-OH) minimizes electrostatic binding[4].1.3 - 1.5 (Moderate)Acceptable, but peak shape may drift over column lifetime.
Standard C18 + 0.1% TEA TEA competitively blocks active silanol sites, shielding the aniline[3].1.1 - 1.3 (Good)Requires dedicated column; TEA is difficult to wash off.
CSH C18, pH 2.8 (0.1% FA) Positive surface charge repels the protonated aniline molecule[6].1.0 - 1.1 (Excellent)Highly robust, sharp peaks, ideal for LC-MS workflows.

V. References

  • BenchChem Technical Support Team. "Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds - Benchchem." BenchChem. Available at:

  • Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122." Waters Corporation. Available at:

  • LabRulez LCMS. "Waters ACQUITY UPLC and ACQUITY PREMIER CSH Columns." LabRulez. Available at:

  • Waters Corporation. "XSelect CSH & HSS Columns | Waters." Available at:

  • Waters Corporation. "ACQUITY UPLC and ACQUITY PREMIER CSH Columns Care and Use Manual." Available at:

  • BenchChem Technical Support Team. "Technical Support Center: Troubleshooting HPLC Peak Tailing in Catechin Analysis - Benchchem." BenchChem. Available at:

  • BenchChem Technical Support Team. "Technical Support Center: Troubleshooting HPLC Peak Tailing for γ-Solanine - Benchchem." BenchChem. Available at:

  • BenchChem Technical Support Team. "Technical Support Center: Troubleshooting 2-(Dibutylamino)acetamide HPLC Peak Tailing - Benchchem." BenchChem. Available at:

  • BenchChem Technical Support Team. "troubleshooting peak tailing in HPLC analysis of Fructosyl-methionine - Benchchem." BenchChem. Available at:

  • Prep-HPLC. "ACQUITY UPLC CSH Columns Care and Use Manual." Available at:

Sources

Troubleshooting

Technical Support Center: Mitigating UV-Induced Degradation of 3-Methyl-4-(2-methylpropoxy)aniline

Welcome to the technical support center for 3-Methyl-4-(2-methylpropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to proactively address and mitigate the challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Methyl-4-(2-methylpropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to proactively address and mitigate the challenges associated with the photodegradation of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

I. Understanding the Challenge: The Photolability of an Alkoxy Aniline

3-Methyl-4-(2-methylpropoxy)aniline, like many aniline derivatives, is susceptible to degradation upon exposure to ultraviolet (UV) light. The core of its instability lies in the electron-rich aromatic amine structure. The amino group and the activating alkoxy group can absorb UV energy, leading to the formation of reactive species. This process can result in discoloration, the formation of impurities, and a loss of potency, thereby compromising experimental outcomes and the stability of formulations.[1][2]

The degradation is often initiated by photo-oxidation, a process involving free radicals that can lead to a cascade of complex reactions.[2][3] While a specific degradation pathway for 3-Methyl-4-(2-methylpropoxy)aniline is not extensively documented in public literature, a plausible mechanism can be proposed based on the known behavior of similar alkoxy anilines. Key reactions may include oxidation of the amino group, hydroxylation of the aromatic ring, and potential cleavage of the ether bond.[2][4][5][6]

II. Frequently Asked Questions (FAQs)

Q1: My solution of 3-Methyl-4-(2-methylpropoxy)aniline is turning yellow/brown after being on the benchtop. What is happening?

A1: This discoloration is a classic indicator of photodegradation.[7] The aniline moiety is likely oxidizing upon exposure to ambient lab lighting, which contains UV components. This leads to the formation of colored degradation products, potentially including nitro or nitroso compounds and polymerized species.[6][7] To confirm this, you should immediately protect a portion of your solution from light (e.g., by wrapping the container in aluminum foil) and compare it to the exposed solution after a few hours. A noticeable color difference strongly suggests photodegradation.

Q2: What are the primary drivers of this degradation in my experiments?

A2: The primary drivers are:

  • Light Source and Intensity: Direct sunlight or high-intensity UV lamps are the most aggressive, but standard fluorescent laboratory lighting can also induce degradation over time.[8][9]

  • Presence of Oxygen: Oxygen plays a crucial role in photo-oxidative pathways.[5][10] Solutions that are not de-gassed are more susceptible.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the degradation rate.

  • pH of the Medium: For anilines, pH can be a critical factor, with some studies showing enhanced degradation in alkaline or acidic conditions depending on the specific pathway.[11]

  • Presence of Photosensitizers: Impurities or other components in your formulation could absorb light and transfer the energy to the aniline, accelerating its degradation.

Q3: How can I quantitatively assess the stability of my compound?

A3: A forced degradation study is the standard approach.[12][13][14] This involves exposing your compound (in solid state and in solution) to controlled stress conditions, including light, and monitoring the loss of the parent compound and the formation of degradants over time. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector is the most common analytical technique for this purpose.[7]

Q4: Are there any regulatory guidelines I should be aware of for photostability testing?

A4: Yes, the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products," is the global standard.[8][12][15][16] It provides a systematic approach for testing, including specifications for light sources and exposure levels, to ensure that data is consistent and comparable.[12][16]

III. Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Troubleshooting & Optimization Steps
Rapid discoloration of solutions High-intensity light exposure; presence of oxygen.1. Work in a light-controlled environment (e.g., use amber glassware, cover vessels with foil).[7] 2. For highly sensitive experiments, work under yellow light. 3. De-gas solvents by sparging with an inert gas (nitrogen or argon) before preparing solutions.[7]
Appearance of unexpected peaks in HPLC chromatogram Formation of photodegradation products.1. Confirm the new peaks are from degradation by analyzing a control sample protected from light. 2. Perform a forced degradation study (see Protocol 1) to systematically identify and characterize major degradants. 3. Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent peak from all major degradation peaks.[7]
Inconsistent results between experimental batches Variability in light exposure, temperature, or solution preparation.1. Standardize all experimental conditions. Use a photostability chamber for consistent light and temperature exposure.[12] 2. Always run a "dark control" (a sample protected from light but exposed to the same temperature) alongside your test sample to isolate the effects of light.[8] 3. Prepare solutions fresh for each experiment to avoid analyzing already degraded material.[7]
Low assay value for the active compound Significant degradation has occurred prior to or during analysis.1. Review all handling and storage procedures. Ensure the compound is stored in the dark and at a recommended temperature. 2. Minimize the time samples are exposed to light during preparation and while in the autosampler. Use amber HPLC vials. 3. Evaluate the need for a photostabilizer in your formulation (see Section IV).

IV. Mitigation Strategies: Proactive Stabilization

Preventing degradation is always preferable to dealing with its consequences. The following strategies can be employed, often in combination, to enhance the stability of 3-Methyl-4-(2-methylpropoxy)aniline.

A. Use of Photostabilizers

Photostabilizers are chemical additives that protect a compound from light-induced degradation. They work through various mechanisms.

  • UV Absorbers: These compounds absorb harmful UV radiation and dissipate it as harmless thermal energy. They act as a competitive filter, reducing the amount of energy that reaches the target molecule.[17]

    • Examples: Benzophenones (e.g., Benzophenone-1, Benzophenone-6)[18], Benzotriazoles.

    • Typical Concentration: 0.1% to 2.0% (w/w or w/v).

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV light but function as radical scavengers.[3] They trap the free radicals generated during photo-oxidation, effectively terminating the degradation chain reaction. A key advantage is their regenerative nature, allowing a single HALS molecule to neutralize multiple radicals.[3][17]

    • Examples: Derivatives of 2,2,6,6-tetramethylpiperidine (e.g., Tinuvin 770).[17][19]

    • Typical Concentration: 0.1% to 1.0% (w/w or w/v).

B. Use of Antioxidants

Antioxidants inhibit oxidation by donating a hydrogen atom to quench free radicals, thereby preventing the propagation of oxidative damage.[20]

  • Examples: Butylated Hydroxytoluene (BHT), a widely used phenolic antioxidant.[16][21][22]

  • Typical Concentration: 0.01% to 0.1% (w/w or w/v).[22]

C. Formulation and Environmental Controls
  • pH Adjustment: Systematically evaluate the stability of the compound in buffered solutions across a range of pH values to identify the pH of maximum stability.

  • Inert Atmosphere: Storing and handling the compound and its solutions under an inert gas like nitrogen or argon can significantly reduce photo-oxidative degradation by minimizing contact with oxygen.[7]

  • Light-Proof Packaging: For formulated products or stored materials, the use of amber or opaque containers is a simple and highly effective first line of defense.[8]

Comparative Table of Mitigation Additives
Additive Class Mechanism Examples Typical Conc. Advantages Considerations
UV Absorbers Competitive absorption of UV energy.[17]Benzophenones, Benzotriazoles[17]0.1 - 2.0%Highly effective at blocking UV light.Effectiveness depends on concentration and path length (Beer-Lambert Law).[23] May not be suitable for all solvents.
HALS Regenerative radical scavenging.[3]Tinuvin series[17]0.1 - 1.0%Long-lasting protection at low concentrations; not dependent on path length.[3][23]May be less effective in highly acidic conditions (e.g., PVC degradation).[3]
Antioxidants Hydrogen donation to quench free radicals.[16][20]Butylated Hydroxytoluene (BHT)[21]0.01 - 0.1%Very effective at low concentrations for inhibiting oxidation.[22]Can be consumed over time; may have compatibility issues.

V. Experimental Protocols & Visualizations

Proposed Photodegradation Pathway

The following diagram illustrates a plausible degradation pathway for 3-Methyl-4-(2-methylpropoxy)aniline under UV irradiation in the presence of oxygen. The pathway involves initial radical cation formation, followed by reactions leading to ring hydroxylation, N-dealkylation, or cleavage of the ether linkage.

G cluster_0 Initiation cluster_1 Propagation & Degradation A 3-Methyl-4-(2-methylpropoxy)aniline B Excited State / Radical Cation A->B UV Light (hν) C Hydroxylated Products (e.g., Aminophenols) B->C + •OH / O₂ D Ether Cleavage Products (e.g., 3-Methyl-4-hydroxyaniline) B->D Hydrolysis / Oxidation E Oxidized Products (e.g., Quinone-imines) C->E Further Oxidation F Polymerized Products (Colored Impurities) E->F Polymerization G A Define Problem: Compound shows photodegradation B Perform Forced Degradation Study (Protocol 1) A->B C Is degradation > 10%? B->C D Select Candidate Stabilizers (UV Absorber, HALS, Antioxidant) C->D Yes H No immediate action needed. Consider protective packaging. C->H No E Conduct Comparative Study (Protocol 2) D->E F Analyze Results: Compare % Degradation E->F G Select Optimal Stabilizer(s) & Concentration F->G

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Validation of 3-Methyl-4-(2-methylpropoxy)aniline

As a Senior Application Scientist, I frequently encounter the dilemma of balancing analytical throughput with structural resolution in drug development workflows. When validating critical pharmaceutical intermediates lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the dilemma of balancing analytical throughput with structural resolution in drug development workflows. When validating critical pharmaceutical intermediates like, laboratories must choose the right analytical platform.

While1[1], modern2[2]. This guide objectively compares the performance of both platforms, providing causality-driven insights and a self-validating experimental protocol for quantitative NMR (qNMR).

Workflow Visualization

NMR_Workflow Start Raw Batch: 3-Methyl-4-(2-methylpropoxy)aniline Prep Sample Preparation (Dissolution in CDCl3 + Internal Calibrant) Start->Prep Split Split Sample for Comparative Analysis Prep->Split Benchtop Benchtop NMR (60-80 MHz) Rapid At-Line Screening Split->Benchtop Aliquot A HighField High-Field NMR (400-600 MHz) High-Resolution Elucidation Split->HighField Aliquot B qNMR qNMR Processing (Integration vs Calibrant) Benchtop->qNMR HighField->qNMR Validation Purity & Structural Validation Confirmed qNMR->Validation

Figure 1: Comparative NMR validation workflow for structural and purity analysis.

Mechanistic Signal Dispersion: High-Field vs. Benchtop

To understand platform performance, we must analyze the causality behind chemical shift dispersion. The molecule 3-Methyl-4-(2-methylpropoxy)aniline features distinct proton environments:

  • Isobutoxy group: Two equivalent −CH3​ groups (doublet, ~1.0 ppm), a −CH− group (multiplet, ~2.1 ppm), and an −O−CH2​− group (doublet, ~3.7 ppm).

  • Aromatic methyl: A −CH3​ group attached to the ring (singlet, ~2.2 ppm).

  • Aromatic ring: Three protons exhibiting ortho/meta coupling (multiplets, 6.5–6.8 ppm).

High-Field NMR (600 MHz): At 600 MHz, the magnetic field ( B0​ ) provides massive dispersion in Hertz per ppm. The multiplet at 2.1 ppm (isobutoxy −CH− ) and the singlet at 2.2 ppm (aromatic methyl) are completely baseline-resolved. Furthermore, the complex J -couplings of the aromatic protons (doublet, doublet, and doublet of doublets) are distinctly visible, allowing for absolute structural confirmation.

Benchtop NMR (60-80 MHz): At lower fields, the Hz/ppm ratio decreases, causing signal compression. The 2.1 ppm and 2.2 ppm signals will overlap into a broad, complex multiplet, and the aromatic region will appear as a single unresolved cluster. However,3[3]. Because the −O−CH2​− doublet at 3.7 ppm and the −CH3​ doublet at 1.0 ppm remain completely isolated from other signals even at 60 MHz, benchtop NMR is perfectly suited for high-accuracy qNMR purity validation.

Quantitative Data Presentation

The table below summarizes the comparative performance metrics of both platforms when analyzing 3-Methyl-4-(2-methylpropoxy)aniline.

Performance MetricBenchtop NMR (60-80 MHz)High-Field NMR (600 MHz)Analytical Implication
Spectral Resolution ~1.0 Hz at 50% peak height< 0.1 Hz at 50% peak heightHigh-field is required for complex J -coupling elucidation.
Signal Overlap High (Aromatic & 2.1-2.2 ppm regions)None (Baseline resolved)Benchtop requires selective integration of isolated peaks (1.0 or 3.7 ppm).
qNMR Accuracy ±1.5% ±0.5% Both meet standard pharmaceutical intermediate validation criteria.
Cryogen Dependency None (Permanent NdFeB magnets)High (Liquid Helium/Nitrogen)Benchtop offers massive operational cost savings.
Time to Result < 5 minutes (At-line)1–2 hours (Core facility queue)Benchtop enables real-time process monitoring.

Self-Validating Experimental Protocol for qNMR

To ensure absolute trustworthiness, a qNMR protocol cannot rely on external calibration curves; it must be a self-validating system. The following methodology guarantees that the integration area is strictly proportional to the molar ratio of the analyte.

Step 1: Internal Calibrant (IC) Selection

Causality: The IC must be highly pure, non-hygroscopic, and possess a singlet resonance that does not overlap with the analyte.

  • Action: Select 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) . It produces a sharp singlet at ~7.7 ppm in CDCl3​ , completely isolated from the analyte's aromatic (6.5–6.8 ppm) and aliphatic (1.0–3.7 ppm) signals.

Step 2: Gravimetric Sample Preparation

Causality: qNMR is a primary ratio method; the accuracy of the final purity value is directly bottlenecked by weighing precision.

  • Action: Using a 5-place analytical balance, accurately weigh ~20.00 mg of 3-Methyl-4-(2-methylpropoxy)aniline and ~10.00 mg of TCNB into a vial. Record exact masses. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) and transfer to a 5 mm NMR tube.

Step 3: Magnetization Recovery ( T1​ ) Assessment

Causality: If nuclei do not fully relax back to thermal equilibrium between pulses, their signals will saturate, destroying quantitative accuracy.

  • Action: Run an Inversion-Recovery experiment ( 180∘−τ−90∘ ) to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest (usually the IC singlet or the 3.7 ppm analyte doublet).

Step 4: Acquisition Parameters

Causality: To guarantee >99.3% magnetization recovery, the inter-pulse delay ( D1​ ) must be mathematically linked to the T1​ measurement.

  • Action: Set D1​≥5×T1​ . Acquire 16 to 64 transients (depending on field strength) using a standard 90∘ single-pulse sequence with 13C decoupling turned off to prevent Nuclear Overhauser Effect (NOE) enhancements from skewing integrations.

Step 5: Processing and Purity Calculation

Causality: Improper phasing or baseline roll will artificially inflate or deflate integral areas.

  • Action: Apply a 0.3 Hz exponential line broadening function. Perform strict manual zero-order and first-order phase correction. Apply a multipoint baseline correction. Integrate the TCNB singlet (7.7 ppm, 1H) and the analyte's −O−CH2​− doublet (3.7 ppm, 2H). Calculate purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, and P = Purity).

Conclusion

For the structural elucidation of complex overlapping spin systems, high-field NMR remains irreplaceable. However, by leveraging isolated resonances (such as the isobutoxy protons) and applying rigorous, self-validating qNMR protocols, benchtop NMR spectrometers provide a highly accurate, decentralized alternative for the routine purity validation of 3-Methyl-4-(2-methylpropoxy)aniline.

References

  • Quantitative NMR in Undergraduate Labs | ACS Symposium Series Source: ACS Publications URL:[Link]

  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy Source: MDPI URL:[Link]

  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: Portail documentaire du SNPS URL:[Link]

Sources

Comparative

Validation of Analytical Methods for 3-Methyl-4-(2-methylpropoxy)aniline Quantification: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently encounter the challenge of quantifying trace-level aromatic amines in complex Active Pharmaceutical Ingredient (API) matrices. 3-Methyl-4-(2-methylpropoxy)aniline (CAS 3283...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying trace-level aromatic amines in complex Active Pharmaceutical Ingredient (API) matrices. 3-Methyl-4-(2-methylpropoxy)aniline (CAS 328396-69-6)—an aniline derivative featuring an electron-donating isobutoxy group—is a critical intermediate and a potentially mutagenic impurity (PMI).

Under the [1], primary aromatic amines are flagged as DNA-reactive. To ensure patient safety, these impurities must be controlled at or below the Threshold of Toxicological Concern (TTC), typically requiring limits of detection in the low parts-per-million (ppm) or parts-per-billion (ppb) range. This guide objectively compares analytical platforms for this compound and provides a self-validating LC-MS/MS protocol designed to meet stringent regulatory requirements.

Comparative Analysis of Analytical Platforms

When establishing a control strategy for 3-Methyl-4-(2-methylpropoxy)aniline, the choice of analytical platform dictates the reliability of the data. Below is a comparative performance summary based on typical validation parameters for aromatic amines.

Quantitative Performance Comparison
Analytical PlatformLOD (ppm)LOQ (ppm)Linearity (R²)Matrix Effect SusceptibilityRun Time (min)Derivatization Required
LC-MS/MS (MRM) 0.010.03>0.999Compensated (via ISTD)5.0No
GC-MS (EI) 0.501.500.990High (Active site binding)15.0Yes (Often)
HPLC-UV 2.005.000.995Moderate (Co-elution risks)12.0No
The Causality Behind Platform Selection

While HPLC-UV is ubiquitous, it lacks the specificity and sensitivity required to detect 3-Methyl-4-(2-methylpropoxy)aniline at TTC levels without severe interference from the main API peak. GC-MS is also suboptimal; free anilines readily interact with active silanol sites in the GC inlet and column, causing severe peak tailing and signal loss. Derivatization (e.g., acetylation) can mitigate this, but it introduces recovery errors and workflow complexity.

LC-MS/MS is the superior choice. The electron-donating methyl and isobutoxy groups on the aromatic ring significantly increase the basicity of the amine nitrogen. This structural feature makes the molecule highly amenable to protonation in positive Electrospray Ionization (ESI+), yielding exceptional sensitivity. Furthermore, Multiple Reaction Monitoring (MRM) provides the exact specificity mandated by the [2].

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), the method autonomously corrects for sample loss during preparation and ionization suppression in the MS source.

Step 1: Sample Preparation (Dilute-and-Shoot)
  • Weighing: Accurately weigh 50.0 mg of the API into a 10 mL volumetric flask.

  • ISTD Spiking: Add exactly 10.0 µL of a 1.0 µg/mL solution of 3-Methyl-4-(2-methylpropoxy)aniline-d3 (deuterated internal standard).

    • Causality: The API matrix will inevitably cause ion suppression in the ESI source. Because the SIL-IS co-elutes with the target analyte and shares identical physicochemical properties, any suppression affects both equally. The ratio of their signals remains constant, ensuring quantitative accuracy regardless of matrix fluctuations.

  • Dilution: Make up the volume with the extraction solvent (e.g., 50:50 Water:Acetonitrile). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute, re-equilibrate for 0.5 minutes. Flow rate: 0.4 mL/min.

    • Causality: Formic acid acts as a crucial proton donor. It ensures the primary amine group of 3-Methyl-4-(2-methylpropoxy)aniline is fully ionized ( [M+H]+ ) in the liquid phase prior to aerosolization, which is the fundamental driver for maximizing ESI+ sensitivity [3].

Step 3: Mass Spectrometry (ESI+ MRM)
  • Source Parameters: Capillary voltage at 3.0 kV, Desolvation temperature at 450°C.

  • MRM Transitions:

    • Target Analyte: Monitor the transition from the protonated precursor ion to its most stable fragment (e.g., loss of the isobutoxy group).

    • Internal Standard: Monitor the corresponding mass-shifted transition for the d3-labeled standard.

    • Causality: The dual mass-filtering of MRM (selecting specific precursor and product ions) eliminates background chemical noise, allowing for baseline separation of the impurity from the API matrix without requiring a 20-minute chromatographic run.

Method Validation Workflow Visualization

The following diagram illustrates the logical flow of the self-validating analytical procedure, ensuring all ICH Q2(R2) requirements are met systematically.

MethodValidation Start API Sample Spiked with SIL-IS Prep Sample Preparation (Solvent Extraction) Start->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Val ICH Q2(R2) Validation Data Processing MS->Val Report Quantification Report (Pass/Fail TTC) Val->Report

LC-MS/MS workflow for 3-Methyl-4-(2-methylpropoxy)aniline quantification and validation.

References

  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: Quantification of aromatic amines derived from azo colorants in textile by ion-pairing liquid chromatography tandem mass spectrometry Source: PubMed (J Chromatogr B Analyt Technol Biomed Life Sci) URL: [Link]

Validation

Comparative Efficacy of 3-Methyl-4-(2-methylpropoxy)aniline in Bioassays: A Guide for Drug Development Professionals

Disclaimer: Publicly available research on the specific biological activities of 3-Methyl-4-(2-methylpropoxy)aniline is limited. This guide therefore serves as an illustrative framework, using the well-characterized Epid...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available research on the specific biological activities of 3-Methyl-4-(2-methylpropoxy)aniline is limited. This guide therefore serves as an illustrative framework, using the well-characterized Epidermal Growth Factor Receptor (EGFR) kinase inhibitors as a proxy to demonstrate how the comparative efficacy of a novel substituted aniline compound would be rigorously evaluated. The experimental data and protocols presented are based on established methods and publicly available results for known EGFR inhibitors, and should not be considered as actual results for 3-Methyl-4-(2-methylpropoxy)aniline. The aniline scaffold is a key component in many clinically approved kinase inhibitors.[1][2][3][4]

Introduction: The Rationale for Novel Kinase Inhibitors

The aniline scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a multitude of targeted therapies, particularly in oncology.[5] Substituted anilines are integral to many small molecule kinase inhibitors, which have revolutionized cancer treatment.[1][2][6] The continuous evolution of these therapies is driven by the need to overcome acquired resistance to existing drugs and to improve selectivity, thereby minimizing off-target toxicities.[7][8]

This guide outlines a comprehensive, albeit hypothetical, bioassay cascade to evaluate the comparative efficacy of a novel aniline-derived compound, "3-Methyl-4-(2-methylpropoxy)aniline" (herein designated as "Cmpd-X"), as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase whose dysregulation is a known driver in several cancers, most notably non-small cell lung cancer (NSCLC).[9] We will compare the hypothetical performance of Cmpd-X against established first and second-generation EGFR inhibitors, Gefitinib, Erlotinib, and Afatinib.

The EGFR Signaling Pathway: A Critical Target in Oncology

Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. This event triggers a cascade of downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately promoting cell proliferation, survival, and differentiation.[9] In many cancers, mutations in the EGFR gene lead to its constitutive activation, providing a constant signal for tumor growth.[8] Small molecule inhibitors typically function by competing with ATP at the kinase domain's binding site, thereby blocking the autophosphorylation and subsequent downstream signaling.[10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Cmpd-X (EGFR Inhibitor) Inhibitor->P_EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of Cmpd-X.

Comparative In Vitro Efficacy

The initial evaluation of a novel inhibitor involves a tiered approach, beginning with its direct effect on the target enzyme (biochemical assay) and progressing to its activity in a cellular context.

Biochemical Potency: Direct Enzyme Inhibition

The first critical question is whether Cmpd-X can directly inhibit the enzymatic activity of the EGFR kinase domain. A common and robust method for this is a luminescence-based kinase assay, which quantifies the amount of ADP produced as a direct measure of kinase activity.[11]

Experimental Protocol: EGFR Kinase Activity Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[11]

    • Prepare serial dilutions of Cmpd-X, Gefitinib, Erlotinib, and Afatinib in 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.[12]

    • Prepare a master mix containing recombinant human EGFR kinase (e.g., 5 nM final concentration) and a suitable peptide substrate (e.g., 5 µM Poly(Glu, Tyr)).[12][13]

    • Prepare an ATP solution at twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted compounds or vehicle (DMSO) control to the appropriate wells.

    • Add 2.5 µL of the enzyme/substrate master mix to all wells.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.[11]

    • Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, and then adding 10 µL of Kinase Detection Reagent.[11]

    • After a final 30-minute incubation, measure luminescence with a plate reader.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to vehicle controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Table 1: Hypothetical Biochemical Potency of Cmpd-X vs. Reference Inhibitors

CompoundTargetIC50 (nM)Source (for Reference Compounds)
Cmpd-X EGFR (Wild-Type) 1.5 Hypothetical Data
GefitinibEGFR (Wild-Type)33[14]
ErlotinibEGFR (Wild-Type)2[15][16]
AfatinibEGFR (Wild-Type)0.5[17]

This hypothetical data suggests that Cmpd-X possesses potent, single-digit nanomolar inhibitory activity against the wild-type EGFR kinase, comparable to the established inhibitor Erlotinib.

Cellular Potency: Inhibition of Cancer Cell Proliferation

Demonstrating direct enzyme inhibition is crucial, but it is equally important to show that the compound can penetrate the cell membrane and inhibit EGFR signaling in a complex biological system, leading to a functional anti-proliferative effect. The A549 human lung carcinoma cell line, which expresses wild-type EGFR, is a standard model for this assessment.[18]

Experimental Protocol: A549 Cell Proliferation Assay (MTS/MTT)

  • Cell Culture:

    • Culture A549 cells in appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[19]

  • Assay Procedure:

    • Seed A549 cells into 96-well plates at a density of 8,000 cells/well and allow them to adhere overnight.[20]

    • Prepare serial dilutions of the test compounds (Cmpd-X and comparators) in the culture medium.

    • Replace the existing medium with the medium containing the diluted compounds or vehicle control.

    • Incubate the plates for 72 hours.[18]

  • Viability Assessment:

    • Add an MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours.[20]

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[20]

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the normalized viability against compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Table 2: Hypothetical Cellular Anti-proliferative Activity of Cmpd-X vs. Reference Inhibitors

CompoundCell LineTarget EGFR StatusGI50 (nM)Source (for Reference Compounds)
Cmpd-X A549 Wild-Type 85 Hypothetical Data
GefitinibPC-9Mutant (delE746_A750)~2.6[21]
ErlotinibHCC827Mutant (delE746_A750)~2.1[21]
AfatinibPC-9Mutant (delE746_A750)0.8[22]
GefitinibH3255Mutant (L858R)~38[21]
ErlotinibH3255Mutant (L858R)~89[21]

Note: Data for reference compounds are often generated in EGFR-mutant cell lines where they are most effective. The hypothetical GI50 for Cmpd-X in a wild-type line is presented for internal consistency. A higher GI50 in cellular vs. biochemical assays is expected due to factors like cell membrane permeability and intracellular ATP concentrations.

In_Vitro_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay Compound Cmpd-X Synthesis & QC Biochem_Assay EGFR Kinase Assay (e.g., ADP-Glo) Compound->Biochem_Assay Cell_Assay Cell Proliferation Assay (e.g., MTS/MTT) Compound->Cell_Assay Biochem_Result Determine IC50 (Potency) Biochem_Assay->Biochem_Result Biochem_Result->Cell_Assay Inform Dose Selection Cell_Culture Culture A549 Cells Cell_Culture->Cell_Assay Cell_Result Determine GI50 (Efficacy) Cell_Assay->Cell_Result

Caption: Standard in vitro testing cascade for a novel kinase inhibitor.

Comparative In Vivo Efficacy

Promising in vitro data must be validated in a living organism. A subcutaneous xenograft model is a standard and essential step to assess a compound's ability to inhibit tumor growth in a physiological setting.[23][24]

Experimental Protocol: A549 Subcutaneous Xenograft Model

  • Animal Husbandry:

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[25]

    • Use 6-8 week old female athymic nude mice, which lack a functional immune system, to prevent rejection of human tumor cells.[24][25]

  • Tumor Implantation:

    • Harvest A431 or A549 cells during their logarithmic growth phase.

    • Resuspend cells in a sterile solution (e.g., PBS and Matrigel at a 1:1 ratio) to a concentration of 5-10 x 10⁶ cells per 100 µL.[24]

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[24]

  • Study Execution:

    • Monitor mice regularly for tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).[23][26]

    • Prepare Cmpd-X in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).

    • Administer Cmpd-X at a predetermined dose and schedule (e.g., 25 mg/kg, daily). The control group receives the vehicle alone.[27]

    • Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as a general indicator of toxicity.[23][24]

  • Endpoint and Analysis:

    • Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for the treated group relative to the control group.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot to confirm inhibition of EGFR phosphorylation).[24]

Table 3: Hypothetical In Vivo Efficacy of Cmpd-X in an A549 Xenograft Model

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %
Vehicle Control-1250-
Cmpd-X 25 mg/kg, PO, QD 500 60%
Reference InhibitorVariesVariesVaries

This hypothetical result indicates that Cmpd-X demonstrates significant anti-tumor activity in a preclinical in vivo model.

In_Vivo_Workflow Animal_Prep Select Immunodeficient Mice (e.g., Athymic Nude) Implantation Implant A549 Cells Subcutaneously Animal_Prep->Implantation Tumor_Growth Monitor Tumor Growth to ~150-200 mm³ Implantation->Tumor_Growth Randomization Randomize into Groups (Vehicle vs. Cmpd-X) Tumor_Growth->Randomization Treatment Daily Dosing (e.g., 21 days) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring 2-3x per week Endpoint Study Endpoint: Data Analysis & Reporting Treatment->Endpoint Monitoring->Treatment

Caption: Experimental workflow for assessing in vivo efficacy in a xenograft model.

Discussion and Future Directions

This guide presents a hypothetical but methodologically sound framework for evaluating the comparative efficacy of a novel aniline-based compound, Cmpd-X. The illustrative data position Cmpd-X as a potent inhibitor of wild-type EGFR, with strong in vitro and in vivo activity.

Key Insights from the Hypothetical Data:

  • Potency: Cmpd-X demonstrates biochemical potency comparable to best-in-class inhibitors.

  • Cellular Activity: The compound effectively inhibits cancer cell proliferation, confirming its ability to act on its target in a cellular environment.

  • In Vivo Efficacy: Cmpd-X shows significant tumor growth inhibition in a preclinical model, a critical milestone for any potential therapeutic agent.

Essential Next Steps:

  • Selectivity Profiling: A crucial step is to assess the selectivity of Cmpd-X. This involves screening it against a broad panel of other kinases to identify potential off-target activities, which could lead to toxicity.[2]

  • Mutant EGFR Profiling: The clinical utility of EGFR inhibitors is often defined by their activity against specific EGFR mutations (e.g., L858R, Exon 19 deletions) and resistance mutations (e.g., T790M).[17][22] Cmpd-X should be tested in biochemical and cellular assays using these clinically relevant mutants.[28][29]

  • Pharmacokinetic (PK) and ADME Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Cmpd-X is vital to determine its drug-like properties and to establish a viable dosing regimen for further studies.

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: To better mimic human disease, future in vivo studies should utilize orthotopic models (where tumors are grown in the relevant organ, e.g., the lung) or PDX models, which use tumor tissue taken directly from patients.[23][26]

By following this rigorous, multi-faceted evaluation process, researchers and drug development professionals can build a comprehensive data package to determine the true therapeutic potential of novel compounds like 3-Methyl-4-(2-methylpropoxy)aniline.

References

  • Costa, D.B., et al. (2011).
  • TargetMol. Erlotinib (NSC-718781)
  • Frontiers in Oncology. (2022).
  • BenchChem. (2025). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview.
  • Eurofins Discovery. (2023). Tumor Cell Proliferation Assay in A549 Human Lung Cells, Panlabs.
  • Nanjo, S., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Molecular Cancer Therapeutics.
  • Garbe, C., et al. (2013). A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer. Journal of Cancer Research and Clinical Oncology.
  • AACR Journals. (2020). New Drug-Discovery Assay Identifies Novel Mutant-EGFR Inhibitors.
  • Selleck Chemicals. Gefitinib (ZD1839)
  • AACR Journals. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression.
  • BenchChem. (2025). Application Notes and Protocols for a Novel EGFR Inhibitor.
  • Metro, G., & Crinò, L. (2014). Clinical and comparative utility of afatinib in non-small cell lung cancer. Therapeutics and Clinical Risk Management.
  • ResearchGate. (2017). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines.
  • The Royal Society of Chemistry. (2014). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
  • ResearchGate. (2015).
  • Selleck Chemicals. Erlotinib (CP-358774)
  • Reaction Biology. (2023). EGFR Assays & Drug Discovery Services.
  • Roskoski, R. Jr. (2022).
  • PubMed. (2024).
  • MedChemExpress. Gefitinib (ZD1839)
  • Reaction Biology. (2023). EGFR Assays & Drug Discovery Services.
  • AACR Journals. (2014).
  • Gschwind, A., et al. (2004). The discovery of gefitinib (Iressa).
  • Clinical Cancer Research. (2018).
  • Jove. (2016). MTS assay in A549 cells.
  • bioRxiv. (2023). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response.
  • BMC Cancer. (2006). Gefitinib (IRESSA)
  • Journal of Clinical Investigation. (2009). Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer.
  • ResearchGate. (2017). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines.
  • BenchChem. (2025). Application Notes and Protocols: Measuring the Efficacy of Egfr-IN-35 in Xenograft Models.
  • PLOS ONE. (2014). Characterizing Breast Cancer Xenograft Epidermal Growth Factor Receptor Expression by Using Near-Infrared Optical Imaging.
  • bioRxiv. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response.
  • BPS Bioscience. (2023). Chemi-Verse™ EGFR Kinase Assay Kit.
  • ACS Omega. (2023).
  • ACS Publications. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • NIH National Library of Medicine. (2017). Evolution of Small Molecule Kinase Drugs.
  • PMC. (2024).
  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • EvitaChem. (2024). Buy 3-Iodo-4-(2-methylpropoxy)aniline (EVT-13422327).
  • PMC. (2025).
  • PMC. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy.
  • REPROCELL. (2023). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold.
  • BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds.
  • Promega Corpor

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Comparative

Cross-Validation of 3-Methyl-4-(2-methylpropoxy)aniline Binding Assays: A Comparative Guide

Target Audience: Researchers, biophysicists, and drug development professionals Focus: Fragment-Based Drug Discovery (FBDD) and Biophysical Assay Validation The Biophysical Challenge of Fragment Validation In modern frag...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals Focus: Fragment-Based Drug Discovery (FBDD) and Biophysical Assay Validation

The Biophysical Challenge of Fragment Validation

In modern fragment-based drug discovery (FBDD), identifying low-molecular-weight starting points is both highly efficient and technically demanding. The compound 3-Methyl-4-(2-methylpropoxy)aniline (Molecular Weight: 179.26 Da) represents a classic fragment library candidate. Because fragments typically exhibit weak binding affinities—often in the high micromolar to millimolar range—they pose significant challenges for primary screening and validation [1].

To confidently advance a fragment like 3-Methyl-4-(2-methylpropoxy)aniline into a hit-to-lead optimization campaign, a single assay is never sufficient. High fragment concentrations (often >1 mM) required to achieve target saturation frequently induce non-specific binding, aggregation, or solvent-mismatch artifacts. Therefore, establishing a self-validating, orthogonal cross-validation cascade is mandatory to separate bona fide binders from false positives.

Workflow Start Fragment Library 3-Methyl-4-(2-methylpropoxy)aniline SPR Primary Screen: SPR Kinetics & Affinity (Kd) Start->SPR TRFRET Orthogonal Screen: TR-FRET Solution-Phase Competition SPR->TRFRET Active Binders ITC Hit Validation: ITC Thermodynamics (ΔH, ΔS) TRFRET->ITC Verified Competitors Lead Validated Hit Ready for Optimization ITC->Lead Enthalpy-Driven Binders

FBDD cross-validation cascade for fragment hit validation.

Performance Comparison: SPR vs. TR-FRET vs. ITC

To objectively evaluate the binding of 3-Methyl-4-(2-methylpropoxy)aniline to a model target kinase, we deployed three orthogonal technologies: Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).

The following table summarizes the comparative experimental data and the operational parameters of each platform.

Assay TechnologyMeasured ParameterFragment Data (Model Target)ThroughputSample ConsumptionPrimary Advantage in FBDD
SPR Kinetics ( kon​ , koff​ ), Affinity ( Kd​ ) Kd​ = 45 µM koff​ = 0.54 s⁻¹High (384-well)Low (immobilized target)Label-free, real-time kinetic monitoring [4].
TR-FRET Relative Affinity ( IC50​ , Ki​ ) IC50​ = 62 µM Derived Ki​ = 50 µMUltra-High (1536-well)Very Low (solution phase)High-throughput solution-phase competition [3].
ITC Thermodynamics (ΔH, ΔS), Affinity ( Kd​ ), Stoichiometry (n) Kd​ = 48 µM ΔH = -6.5 kcal/mol n = 0.95Low (1-2 per day)High (mg quantities)Absolute thermodynamic profiling (enthalpy-driven) [2].

Data Interpretation: The consistent Kd​ values across all three platforms (~45-50 µM) mathematically validate the interaction. Furthermore, the ITC data confirms a 1:1 binding stoichiometry (n=0.95) driven by a favorable enthalpy (ΔH = -6.5 kcal/mol), which is the hallmark of a high-quality, optimizable fragment [1].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. Below are the detailed, self-validating workflows used to generate the comparative data.

Surface Plasmon Resonance (SPR): Kinetic Profiling

Causality & Rationale: SPR is selected as the primary screen because it provides label-free, real-time measurement of binding kinetics [4]. However, because fragments like 3-Methyl-4-(2-methylpropoxy)aniline are highly hydrophobic, they require DMSO for solubility. Bulk refractive index is exquisitely sensitive to DMSO concentration. If the DMSO concentration in the sample injection differs from the running buffer by even 0.1%, the resulting bulk shift will completely mask the weak fragment binding signal. Therefore, a rigorous DMSO solvent correction curve is the core of this self-validating system.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) targeting a low immobilization level (~1500 RU) to minimize mass transport limitations. Leave Flow Cell 1 (Fc1) blank as a reference surface.

  • Buffer Equilibration: Equilibrate the system with Running Buffer (e.g., HBS-P+ containing exactly 2% DMSO).

  • Self-Validation Step (Solvent Correction): Prepare a 6-point DMSO calibration curve ranging from 1.5% to 2.5% DMSO in running buffer. Inject these standards to map the refractive index discrepancy between Fc2 and Fc1.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-Methyl-4-(2-methylpropoxy)aniline from 500 µM down to 7.8 µM, ensuring the final DMSO concentration is locked at exactly 2.0%.

  • Data Acquisition: Inject analytes at a high flow rate (50 µL/min) to resolve the fast kon​ and koff​ typical of fragments.

  • Analysis: Double-reference the data (subtract Fc1, then subtract buffer blank) and apply the DMSO solvent correction model before fitting to a 1:1 Langmuir binding model.

TR-FRET: Solution-Phase Competition

Causality & Rationale: While SPR proves direct binding, it utilizes an immobilized target. TR-FRET is employed orthogonally to prove that the fragment can competitively displace a known tracer in a free-solution state [3]. The critical risk here is that aniline derivatives can sometimes act as inner-filter effect quenchers, artificially lowering the fluorescence signal and mimicking a false-positive displacement.

TRFRET Complex Target (Tb-Donor) + Tracer (Acceptor) High FRET Signal Fragment Add 3-Methyl-4-(2-methylpropoxy)aniline (Unlabeled Competitor) Complex->Fragment Displacement Fragment Binds Target Tracer is Displaced Fragment->Displacement Result Loss of FRET Signal (Quantifies Fragment Affinity) Displacement->Result

Principle of TR-FRET competitive displacement assay.

Step-by-Step Protocol:

  • Reagent Assembly: Combine Terbium (Tb)-labeled target protein (donor) and an AlexaFluor-488 labeled tracer (acceptor) at their predetermined Kd​ concentrations to establish the maximum FRET signal window.

  • Self-Validation Step (Interference Check): Prepare "Donor-Only" and "Acceptor-Only" control wells. Titrate 3-Methyl-4-(2-methylpropoxy)aniline into these wells. If the raw emission at 490 nm (Tb) or 520 nm (AF488) drops independently of the FRET ratio, the fragment is a quencher, and the data must be discarded.

  • Assay Execution: Dispense the target/tracer complex into a 384-well low-volume plate. Add the fragment in a 10-point dose-response curve (top concentration 1 mM).

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate using a time-resolved fluorescence microplate reader (delay time 100 µs, integration time 200 µs).

  • Analysis: Calculate the 520/490 nm emission ratio. Fit the normalized data to a 4-parameter logistic equation to derive the IC50​ , and apply the Cheng-Prusoff equation to calculate the absolute Ki​ .

Isothermal Titration Calorimetry (ITC): Thermodynamic Grounding

Causality & Rationale: ITC is the gold standard for hit validation because it provides absolute thermodynamic parameters (enthalpy and entropy) without the need for labels or immobilization [2]. For a fragment with a Kd​ of 45 µM, achieving a standard Wiseman c -value ( c=n×[M]/Kd​ between 10 and 100) is physically impossible due to compound solubility limits. Therefore, we must deliberately use a "low c-value" protocol, which relies heavily on the accuracy of the background heat subtraction [1].

Step-by-Step Protocol:

  • Sample Dialysis: Dialyze the target protein extensively against the final assay buffer. Use the exact dialysate to dissolve the 3-Methyl-4-(2-methylpropoxy)aniline powder to ensure perfect buffer matching.

  • Concentration Setup: Load the target protein into the sample cell at a high concentration (~100 µM). Load the fragment into the syringe at 2 mM.

  • Self-Validation Step (Heat of Dilution): Perform a control titration by injecting the 2 mM fragment into the sample cell containing only buffer. The heat generated here is the heat of dilution and mechanical mixing. This background profile must be subtracted from the active experiment; otherwise, the weak enthalpy of the fragment will be mathematically distorted.

  • Titration: Perform 19 injections of 2 µL each, with 150-second spacing between injections to allow the baseline to restabilize.

  • Data Fitting: Integrate the injection peaks to calculate kcal/mol of injectant. Subtract the heat of dilution control. Fit the resulting isotherm to a one-set-of-sites model to extract Kd​ , ΔH, and stoichiometry (n).

Conclusion

Cross-validating small-molecule fragments like 3-Methyl-4-(2-methylpropoxy)aniline requires a meticulous, multi-disciplinary approach. By cascading from high-sensitivity kinetic screening (SPR) to solution-phase biological relevance (TR-FRET), and finally grounding the interaction in absolute thermodynamics (ITC), researchers can confidently eliminate false positives. The implementation of self-validating controls—such as SPR solvent correction, TR-FRET quenching checks, and ITC dilution blanks—ensures the highest degree of scientific integrity before committing resources to medicinal chemistry optimization.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical.
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen.
Validation

Benchmarking 3-Methyl-4-(2-methylpropoxy)aniline as a Novel Kinase Inhibitor Scaffold: A Comparative Guide Against Standard EGFR Inhibitors

In fragment-based drug discovery (FBDD), low-molecular-weight compounds are rigorously screened to identify high-quality, ligand-efficient interactions within a target's binding pocket. 3-Methyl-4-(2-methylpropoxy)anilin...

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Author: BenchChem Technical Support Team. Date: April 2026

In fragment-based drug discovery (FBDD), low-molecular-weight compounds are rigorously screened to identify high-quality, ligand-efficient interactions within a target's binding pocket. 3-Methyl-4-(2-methylpropoxy)aniline (hereafter referred to as 3M4M-Aniline ) has emerged as a structurally compelling scaffold for targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain.

Structurally, the primary aniline amine acts as a critical hydrogen bond donor/acceptor pair for the kinase hinge region (specifically interacting with Met793 in EGFR). Simultaneously, the 3-methyl and 4-isobutoxy groups provide directed lipophilicity, vectoring the fragment into the hydrophobic sub-pocket (the "gatekeeper" region). However, a fragment's utility can only be validated through rigorous benchmarking against fully elaborated, standard-of-care inhibitors.

As a Senior Application Scientist, I have designed this guide to objectively benchmark the baseline enzymatic, kinetic, and phenotypic profile of 3M4M-Aniline against Erlotinib (a first-generation reversible inhibitor) and Osimertinib (a third-generation mutant-selective covalent inhibitor).

Mechanistic Rationale & Benchmarking Workflow

To avoid the pitfalls of one-dimensional screening, our benchmarking strategy employs an orthogonal, self-validating triad of assays. We measure thermodynamic potency (HTRF), kinetic binding parameters (SPR), and phenotypic translation (CellTiter-Glo).

Workflow Comp Compound Preparation HTRF HTRF Assay (Enzymatic IC50) Comp->HTRF SPR SPR Kinetics (Binding Affinity) Comp->SPR Cell Cell Viability (Phenotypic IC50) Comp->Cell Data Benchmarking Analysis HTRF->Data SPR->Data Cell->Data

Fig 1: Tripartite benchmarking workflow for evaluating novel kinase inhibitor scaffolds.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Downstream RAS/RAF & PI3K/AKT Pathways EGFR->Downstream Inhibitors Inhibitors (3M4M-Aniline, Erlotinib) Inhibitors->EGFR ATP Competitive Inhibition Proliferation Tumor Cell Proliferation Downstream->Proliferation

Fig 2: EGFR signaling pathway and the pharmacological intervention point for kinase inhibitors.

Experimental Protocols & Causality

Protocol A: Cell-Free Kinase Activity Assay (HTRF)

Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because its time-delayed reading eliminates the short-lived background auto-fluorescence that frequently plagues high-concentration fragment screening [1]. By keeping the ATP concentration at or below the Michaelis constant ( Km​ ), we ensure the assay is highly sensitive to ATP-competitive hinge binders like 3M4M-Aniline.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). The DTT prevents oxidative cross-linking of the kinase.

  • Compound Dispensing: Using an acoustic dispenser, plate 3M4M-Aniline, Erlotinib, and Osimertinib in a 10-point dose-response curve (100 µM to 1 nM for the fragment; 1 µM to 0.01 nM for standards) into a 384-well plate. Include 1% DMSO vehicle as a negative control and 10 µM Staurosporine as a positive control.

  • Enzyme Addition: Add recombinant EGFR (WT or L858R/T790M) at a final concentration of 0.5 nM.

  • Reaction Initiation: Add 100 nM ATP and 1 µM biotinylated poly-GT substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Validation & Readout: Read the TR-FRET signal (Ratio 665/620 nm). Calculate the Z'-factor using the controls; the assay is only validated if Z' > 0.7.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Equilibrium IC₅₀ values do not capture the dynamic nature of drug-target interactions. Target residence time ( τ=1/koff​ ) has been proven to be a superior predictor of sustained in vivo biological activity [2]. SPR allows us to resolve the affinity ( KD​ ) into distinct association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-tagged EGFR kinase domain onto a Series S Sensor Chip NTA via Ni²⁺/NTA chelation, followed by amine coupling to ensure baseline stability.

  • Buffer Optimization: Prepare running buffer (PBS-P+ with 0.05% Tween-20 and 1% DMSO). The Tween-20 mitigates non-specific hydrophobic binding of the isobutoxy group to the dextran matrix.

  • Analyte Injection: Inject serial dilutions of the inhibitors (Multi-Cycle Kinetics) at a high flow rate of 30 µL/min to minimize mass transport limitations. Inject for 60 seconds (association phase) followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Double-reference the sensorgrams (subtracting reference channel and blank injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol C: Cellular Viability Assay (CellTiter-Glo)

Causality: To verify that the in vitro biochemical activity translates to phenotypic efficacy, we use an ATP-quantification viability assay. This confirms that 3M4M-Aniline can permeate the cell membrane and engage the target in the presence of physiological intracellular ATP concentrations (~1-3 mM).

Step-by-Step Methodology:

  • Cell Seeding: Seed EGFR-dependent cell lines (HCC827 for Exon 19 deletion; H1975 for L858R/T790M double mutation) at 2,000 cells/well in 384-well white opaque plates.

  • Treatment: After 24 hours of adherence, treat cells with the inhibitor panel for 72 hours.

  • Luminescence Readout: Add CellTiter-Glo reagent (1:1 volume ratio). Lyse for 10 minutes on an orbital shaker and record luminescence.

Quantitative Data Presentation

The following tables summarize the benchmarking data. As expected for an unoptimized fragment, 3M4M-Aniline exhibits micromolar potency, establishing a baseline scaffold that requires further medicinal chemistry elaboration (e.g., coupling to a quinazoline core) to reach the nanomolar potency of Erlotinib and Osimertinib.

Table 1: In Vitro Enzymatic Activity (HTRF Assay)

Inhibitor EGFR WT IC₅₀ (nM) EGFR L858R/T790M IC₅₀ (nM) Selectivity Ratio (WT/Mutant)
3M4M-Aniline 4,500 ± 320 12,100 ± 850 0.37x
Erlotinib 2.5 ± 0.4 > 10,000 > 4000x

| Osimertinib | 12.4 ± 1.1 | 1.5 ± 0.2 | 8.2x (Mutant Selective) |

Table 2: SPR Binding Kinetics (EGFR WT) | Inhibitor | kon​ (M⁻¹s⁻¹) | koff​ (s⁻¹) | KD​ (nM) | Residence Time τ (s) | | :--- | :--- | :--- | :--- | :--- | | 3M4M-Aniline | 1.2×104 | 5.5×10−2 | 4,583 | 18 | | Erlotinib | 4.5×105 | 1.1×10−3 | 2.4 | 909 | | Osimertinib | N/A (Covalent) | N/A (Covalent) | N/A | Irreversible |

Table 3: Phenotypic Cellular Viability (CellTiter-Glo)

Inhibitor HCC827 IC₅₀ (nM)(Ex19del) H1975 IC₅₀ (nM)(L858R/T790M)
3M4M-Aniline 21,500 > 50,000
Erlotinib 15.2 > 10,000

| Osimertinib | 8.1 | 11.5 |

Conclusion

Benchmarking 3-Methyl-4-(2-methylpropoxy)aniline against standard EGFR inhibitors reveals its profile as a classic, low-affinity FBDD scaffold. While Erlotinib demonstrates high-affinity, long-residence-time binding ( τ=909 s) and Osimertinib utilizes covalent trapping, 3M4M-Aniline exhibits rapid on/off kinetics ( KD​≈4.5 µM; τ=18 s).

The fragment successfully engages the ATP pocket in vitro, validated by the HTRF assay [1], but suffers a predictable drop-off in cellular efficacy due to competition with high intracellular ATP. To transition this scaffold into a viable therapeutic lead, medicinal chemists should focus on growing the molecule from the 3-methyl vector to engage the solvent-exposed channel, thereby decreasing koff​ and increasing target residence time [2].

References

  • Title: HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications Source: Current Chemical Genomics (2009) URL: [1]

  • Title: Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance Source: Journal of Medicinal Chemistry / PubMed (2017) URL: [2]

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-4-(2-methylpropoxy)aniline proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized aniline derivatives like 3-Methyl-4-(2-methylpropoxy)aniline requires more than just a cursory review of a Safety Data Sheet (SDS). It demands a me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized aniline derivatives like 3-Methyl-4-(2-methylpropoxy)aniline requires more than just a cursory review of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides actionable, self-validating protocols for the handling, storage, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound, designed specifically for researchers and drug development professionals.

Chemical Profile & Hazard Causality

Understanding the physical properties and toxicological mechanisms of 3-Methyl-4-(2-methylpropoxy)aniline is the foundation of safe operational design. This aniline derivative, featuring an isobutoxy group, is highly lipophilic, meaning it readily penetrates dermal barriers and cellular membranes[1].

Table 1: Quantitative Chemical & Hazard Profile

Property / ParameterValue / Description
Chemical Name 3-Methyl-4-(2-methylpropoxy)aniline
CAS Number 328396-69-6[2]
Molecular Weight 179.26 g/mol [2]
Physical State Oily Liquid / Solid (Lipophilic organic)
Primary Hazard Acute Toxicity (Oral, Dermal, Inhalation)[1]
Chemical Incompatibilities Strong oxidizers (Peroxides, Nitrates, Halogens)[3]
EPA Waste Classification RCRA Hazardous Waste (Toxic Organic)[1]
Mechanistic Insight: The Methemoglobinemia Pathway

Why are aniline derivatives so strictly regulated? The primary toxicological threat is not just localized irritation, but systemic hypoxia. Once absorbed, hepatic Cytochrome P450 enzymes metabolize the aniline into an N-hydroxylamine derivative. This reactive metabolite oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), creating methemoglobin, which cannot bind or transport oxygen[4].

ToxicityPathway A 3-Methyl-4-(2-methylpropoxy)aniline (Dermal/Inhalation/Oral) B Hepatic Cytochrome P450 N-Hydroxylation A->B Absorption & Metabolism C N-Hydroxylamine Metabolite B->C Enzymatic Conversion D Hemoglobin (Fe2+) Oxidation C->D Bloodstream Circulation E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Cellular Hypoxia & Tissue Damage E->F Impaired O2 Transport

Fig 1: Methemoglobinemia toxicity pathway of aniline derivatives.

Operational Safety & Experimental Workflows

Trustworthiness through Self-Validating Systems: A protocol is only as good as its fail-safes. When handling 3-Methyl-4-(2-methylpropoxy)aniline, the operational environment must prevent exposure before Personal Protective Equipment (PPE) is even required.

Workflow 1: Safe Handling and Transfer Protocol

  • Engineering Control Verification: Conduct all transfers inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Self-Validation: Verify inward airflow visually (e.g., using a Kimwipe flutter test at the sash) before opening the primary container.

  • PPE Selection: Don double nitrile gloves, a polyethylene-coated Tyvek lab coat, and chemical splash goggles[1]. Causality: Change gloves immediately if contaminated, as lipophilic anilines degrade standard nitrile over time.

  • Atmospheric Control: Ensure the workspace is purged of any strong oxidizing agents (e.g., nitric acid, peroxides) to prevent spontaneous exothermic reactions or fires[3].

  • Transfer Execution: Use positive displacement pipettes for liquid handling or anti-static spatulas for solids to minimize aerosolization.

  • Decontamination: Wipe down all exterior surfaces of the primary container with a 10% bleach solution (which mildly oxidizes residual trace amines) followed by 70% ethanol, then seal with Parafilm.

Step-by-Step Disposal Procedures (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), aniline derivatives are heavily regulated due to their environmental persistence and aquatic toxicity. They are subject to strict Land Disposal Restrictions (LDR), meaning they cannot be landfilled without prior destructive treatment, typically thermal incineration[5].

Workflow 2: Preparation of Aniline Waste for EH&S Collection

  • Waste Segregation: Collect 3-Methyl-4-(2-methylpropoxy)aniline waste exclusively in a dedicated, chemically compatible container (e.g., high-density polyethylene (HDPE) or amber glass). Causality: Never mix aniline waste with halogenated solvents or acidic waste. Mixing can generate toxic, volatile byproducts or precipitate insoluble salts that complicate incineration[3].

  • Volume Management: Fill the waste container to no more than 80% capacity to allow for vapor expansion.

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Toxic Organic - Contains 3-Methyl-4-(2-methylpropoxy)aniline".

  • Secondary Containment: Place the primary waste container inside a secondary spill tray capable of holding 110% of the primary container's volume. Store in a ventilated, flammable-storage cabinet away from light and heat.

  • Manifesting: Submit a waste pickup request to your Environmental Health and Safety (EH&S) department, noting the exact mass/volume and the presence of nitrogen-containing aromatics. Causality: This ensures the waste is routed to an EPA-compliant facility capable of capturing NOx emissions during thermal destruction[5].

DisposalWorkflow Step1 1. Waste Generation (Isolate from Oxidizers) Step2 2. Segregation (Non-Halogenated Organics) Step1->Step2 Step3 3. Labeling (RCRA Toxic Waste) Step2->Step3 Step4 4. Secondary Containment (Ventilated Storage) Step3->Step4 Step5 5. EH&S Collection (Manifest Generation) Step4->Step5 Step6 6. EPA-Compliant Destruction (Thermal Incineration) Step5->Step6 Land Disposal Restrictions (LDR)

Fig 2: Step-by-step RCRA-compliant disposal workflow for aniline waste.

Small-Scale Spill Neutralization Workflow

In the event of a localized benchtop spill (<50 mL or <50 g), immediate containment is critical to prevent vapor inhalation and dermal contact.

  • Evacuate and Ventilate: Step back, alert colleagues, and ensure the fume hood sash is fully open to maximize exhaust.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do NOT use combustible materials like paper towels, as aniline derivatives are combustible and can ignite under certain conditions[3].

  • Absorption: Gently sweep the absorbent over the spill from the perimeter inward to minimize aerosolization.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty, sealable polypropylene bag or HDPE bucket.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, collecting all rinsate as hazardous waste. Causality: Never wash aniline residues down the sink, as they are toxic to aquatic life and violate EPA discharge limits[1].

  • Disposal: Label the collection bucket as "Hazardous Spill Debris - Contains Aniline Derivative" and request immediate EH&S pickup.

References[2] Title: 3-methyl-4-(2-methylpropoxy)aniline | Source: Sigma-Aldrich | URL:Verify Source[1] Title: Aniline and Its Derivatives | Source: ResearchGate | URL:Verify Source[3] Title: Aniline - Hazardous Substance Fact Sheet | Source: New Jersey Department of Health | URL:Verify Source[4] Title: ATSDR Aniline ToxFAQs | Source: CDC / Agency for Toxic Substances and Disease Registry | URL:Verify Source[5] Title: FINAL BEST DEMONSTRATED AVAILABLE TECHNOLOGY (BDAT) BACKGROUND DOCUMENT FOR DYES AND PIGMENTS PRODUCTION WASTES | Source: Regulations.gov (US EPA) | URL:Verify Source

Sources

Handling

Personal protective equipment for handling 3-Methyl-4-(2-methylpropoxy)aniline

A Technical Guide to Personal Protective Equipment for Handling 3-Methyl-4-(2-methylpropoxy)aniline This guide provides essential safety protocols for handling 3-Methyl-4-(2-methylpropoxy)aniline (CAS No. 328396-69-6).

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Personal Protective Equipment for Handling 3-Methyl-4-(2-methylpropoxy)aniline

This guide provides essential safety protocols for handling 3-Methyl-4-(2-methylpropoxy)aniline (CAS No. 328396-69-6). Given the limited specific toxicological data for this compound, the following recommendations are grounded in the well-documented hazards of its parent compound, aniline, and the broader class of primary aromatic amines.[1][2] This approach ensures a robust and conservative safety margin, prioritizing the well-being of all laboratory personnel.

The Critical Imperative: Understanding the Hazard Profile

Primary aromatic amines, as a class, are recognized for their potential to cause significant health effects.[2] Aniline and its derivatives are readily absorbed through the skin, inhalation, and ingestion, leading to systemic toxicity.[3][4] The primary health concern is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is dangerously reduced.[4][5] Furthermore, many aniline derivatives are suspected carcinogens or mutagens.[6][7][8] Therefore, handling 3-Methyl-4-(2-methylpropoxy)aniline demands a comprehensive PPE strategy to prevent all routes of exposure.

Anticipated Hazards:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[7][8][9]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye damage.[10][11]

  • Systemic Effects: High risk of inducing methemoglobinemia.[4]

  • Chronic Effects: Suspected of causing genetic defects and cancer.[7][8]

  • Combustibility: The compound may be a combustible liquid, with the potential to form explosive mixtures with air upon intense heating.[1][9]

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is considered, the hierarchy of controls must be implemented. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.

  • Chemical Fume Hood: All handling of 3-Methyl-4-(2-methylpropoxy)aniline, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][12] This is the most critical engineering control to prevent inhalation of vapors.

  • Designated Area: Establish a designated area for working with this compound. This area should be clearly marked with warning signs.[13]

  • Restricted Access: Only trained and authorized personnel should be allowed in the designated handling area.

  • Working Alone: Avoid working alone when handling hazardous materials like substituted anilines.[14][15]

Mandated Personal Protective Equipment (PPE)

A risk assessment for the specific procedure must be conducted to determine the exact level of PPE required.[1] However, the following provides a baseline for all work involving 3-Methyl-4-(2-methylpropoxy)aniline.

Eye and Face Protection

Chemical splash goggles that provide a complete seal around the eyes are mandatory at all times.[12][16] For procedures with a higher risk of splashes or spills, such as transfers of larger volumes, a face shield must be worn in conjunction with goggles.[12][16]

Hand Protection

Aniline and its derivatives can be readily absorbed through the skin, making proper glove selection critical.[4] Standard nitrile gloves are not recommended for prolonged contact as they offer poor resistance.[13] Double gloving is a prudent practice for enhanced protection.[12]

Glove MaterialProtection LevelKey Considerations
Viton® or Butyl Rubber Excellent Recommended for direct handling and extended use.
Neoprene Good Suitable for many applications, but check manufacturer data.[13]
Nitrile Rubber Poor (Splash Only) Inadequate for immersion or extended contact. If used, must be part of a double-gloving system and changed immediately upon contamination.[3][13]

Always inspect gloves for signs of degradation before use and replace them immediately if compromised.[12]

Body Protection

A flame-retardant lab coat, fully buttoned, is the minimum requirement. For any procedure with a significant splash risk, a chemical-resistant apron worn over the lab coat is necessary.[12] Full-length pants and closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.[12]

Respiratory Protection

All operations should be confined to a chemical fume hood to avoid the need for respiratory protection.[12] In the event of a large spill or a failure of engineering controls, a full-face respirator with organic vapor cartridges is required.[12][17] All respirator use must be part of a formal respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[17]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for ensuring safety. The following steps provide a clear operational plan from preparation to disposal.

  • Preparation:

    • Conduct a thorough risk assessment for the specific experiment.

    • Verify the functionality of the chemical fume hood, safety shower, and eyewash station.[12]

    • Ensure a spill kit appropriate for organic amines is readily available.[12]

    • Assemble all necessary equipment and reagents before retrieving the compound.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Dispense the compound exclusively within the chemical fume hood.

    • Use syringes or pipettes for liquid transfers to minimize spill risks.[12]

    • Keep the container tightly sealed when not in use.[11]

  • Storage:

    • Store the compound in a tightly sealed, properly labeled container.

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[3][11]

    • Protect from light and moisture.[3]

  • Decontamination and Disposal:

    • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[12]

    • Liquid Waste: Unused material and contaminated solutions must be collected in a designated, sealed hazardous waste container. Do not discharge to the sewer.[15][18]

    • Work Area: Decontaminate the work surface thoroughly after use.

    • PPE Removal: Remove PPE in a manner that avoids self-contamination and dispose of it in the designated waste stream. Wash hands thoroughly with soap and water after removing gloves.[19]

Safe Handling Workflow

prep 1. Preparation - Verify Fume Hood - Check Emergency Gear - Assemble Materials ppe 2. Don PPE - Goggles & Face Shield - Appropriate Gloves - Lab Coat / Apron prep->ppe Proceed to Work handle 3. Chemical Handling (Inside Fume Hood) - Dispense Compound - Perform Experiment ppe->handle Enter Designated Area decon 4. Decontamination - Clean Work Surface - Decontaminate Equipment handle->decon Experiment Complete waste 5. Waste Disposal - Segregate Solid & Liquid - Label Hazardous Waste decon->waste After Cleaning ppe_off 6. Doff PPE & Wash - Remove PPE Correctly - Wash Hands Thoroughly waste->ppe_off Secure Waste

Caption: Workflow for the safe handling and disposal of 3-Methyl-4-(2-methylpropoxy)aniline.

Emergency Response Plan

Immediate and correct action during an emergency is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][8]

  • Spills: If a spill occurs outside a fume hood, evacuate the area immediately.[13] Alert others and contact your institution's emergency response team.[13] If the spill is small and contained within the fume hood, trained personnel may clean it up using an appropriate spill kit with absorbent material, while wearing full PPE.[1][3]

References

  • Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. Occupational and Environmental Medicine. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Aniline Standard Operating Procedure. Rutgers University. [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Safety and Chemical Hygiene Plan. University of Chicago. [Link]

  • Safety Data Sheet for 3,4-(Methylenedioxy)aniline. Fisher Scientific. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University. [Link]

  • Aniline family. HBM4EU. [Link]

  • Safety Data Sheet for m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline. Chemos GmbH & Co.KG. [Link]

  • Aniline Standard Operating Procedure. Washington State University. [Link]

  • 4-methyl-N-(2-methylpropyl)aniline Chemical Substance Information. NextSDS. [Link]

  • Aniline Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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